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  • Product: 2-Tert-butoxy-5-fluoroaniline
  • CAS: 862594-16-9

Core Science & Biosynthesis

Foundational

2-Tert-butoxy-5-fluoroaniline: Chemical Structure, Properties, and Applications in Advanced Pharmaceutical Synthesis

Executive Summary 2-Tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is a highly specialized, multi-functional aromatic building block utilized extensively in modern pharmaceutical synthesis. Characterized by its unique su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is a highly specialized, multi-functional aromatic building block utilized extensively in modern pharmaceutical synthesis. Characterized by its unique substitution pattern, this compound serves as a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of complex benzothiazolone derivatives and long-acting beta-2 adrenoceptor agonists (LABAs) for respiratory diseases. This whitepaper provides a comprehensive technical analysis of its structural logic, physicochemical properties, and field-proven synthetic protocols.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of 2-tert-butoxy-5-fluoroaniline is essential for predicting its behavior in organic solvents and its reactivity profile during complex multi-step syntheses.

Table 1: Physicochemical Properties of 2-Tert-butoxy-5-fluoroaniline

PropertyValueMethod / Significance
Chemical Name 2-tert-butoxy-5-fluoroanilineIUPAC Standard
CAS Registry Number 862594-16-9
Molecular Formula C10H14FNOElemental Composition
Molecular Weight 183.23 g/mol Calculated
Exact Mass 183.1059 DaMass Spectrometry (ESI+)
Hydrogen Bond Donors 1 (Primary Amine)Lipinski Parameter
Hydrogen Bond Acceptors 2 (Ether Oxygen, Fluorine)Lipinski Parameter
Rotatable Bonds 3Conformational Flexibility
Physical State Low-melting solid / viscous oilRoom Temperature (25°C)

Mechanistic Role in Drug Development: Structural Logic

The architectural design of 2-tert-butoxy-5-fluoroaniline is not arbitrary; every functional group serves a distinct mechanistic purpose in pharmacophore development.

  • The Primary Amine (-NH2): Acts as the primary nucleophilic handle. It is the initiation point for amide couplings, reductive aminations, or thiocarbamoylation.

  • The tert-Butoxy Group (-O-tBu): Positioned ortho to the amine, this group functions as a robust, lipophilic masked phenol. Free phenols are highly susceptible to rapid Phase II metabolism (glucuronidation) in vivo. Masking the phenol as a bulky tert-butyl ether increases the intermediate's lipophilicity, facilitating membrane permeation during early synthetic steps. It can be selectively cleaved under strongly acidic conditions (e.g., TFA or HCl) at the final stage of API synthesis to reveal the active phenol required for hydrogen bonding with target receptors.

  • The Fluoro Group (-F): Positioned meta to the amine and para to the ether. Fluorine blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position of the phenol ring, significantly enhancing the metabolic half-life of the final drug. Furthermore, its strong electron-withdrawing inductive effect modulates the pKa of the adjacent amine, stabilizing subsequent linkages against enzymatic hydrolysis.

StructureLogic Core 2-Tert-butoxy-5-fluoroaniline Core Scaffold Amine Primary Amine (-NH2) Reactive Nucleophilic Handle Core->Amine Position 1 TBu tert-Butoxy Group (-O-tBu) Steric Shield & Masked Phenol Core->TBu Position 2 (Ortho) Fluoro Fluoro Group (-F) Metabolic Stability & pKa Tuning Core->Fluoro Position 5 (Meta)

Structural logic and pharmacophoric contributions of 2-tert-butoxy-5-fluoroaniline moieties.

Synthetic Utility: Pathway to Thiocarbamate Intermediates

A prominent application of 2-tert-butoxy-5-fluoroaniline is its conversion into O-isopropyl 2-tert-butoxy-5-fluorophenylthiocarbamate (CAS: 663925-82-4). As documented in pharmaceutical patents (e.g.,), this thiocarbamate is a critical intermediate. It subsequently undergoes cross-coupling and cyclization to form benzothiazolone derivatives—the core pharmacophore for modern beta-2 adrenoceptor agonists.

SynthPathway SM 2-Tert-butoxy- 5-fluoroaniline Int Thiocarbamate Intermediate SM->Int O-Isopropyl Chlorothioformate Pyridine, DCM Cycl Thiazole Assembly & Deprotection Int->Cycl Cross-Coupling API Beta-2 Adrenoceptor Agonist (API) Cycl->API Acidic Cleavage (TFA/HCl)

Workflow for the synthesis of Beta-2 adrenoceptor agonists using 2-tert-butoxy-5-fluoroaniline.

Experimental Protocol: Synthesis of O-Isopropyl 2-tert-butoxy-5-fluorophenylthiocarbamate

The following step-by-step methodology details the conversion of the aniline into its thiocarbamate derivative. This protocol is designed with embedded causality to ensure the chemist understands why each condition is selected.

Objective: Achieve >90% yield of the thiocarbamate while preventing the premature cleavage of the acid-sensitive tert-butoxy group.

Materials:

  • 2-tert-butoxy-5-fluoroaniline (1.0 eq, 10.0 mmol, 1.83 g)

  • O-Isopropyl chlorothioformate (1.1 eq, 11.0 mmol)

  • Pyridine (1.5 eq, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step 1: Reaction Setup and Reagent Addition

  • Action: Dissolve 1.83 g of 2-tert-butoxy-5-fluoroaniline in 50 mL of anhydrous DCM in a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere. Add 1.5 eq of pyridine.

  • Causality: The nitrogen atmosphere prevents oxidative degradation of the electron-rich aniline. Pyridine is selected as the base because it efficiently scavenges the HCl byproduct without competing as a strong nucleophile against the chlorothioformate. The bulky ortho-tert-butoxy group sterically hinders the amine, necessitating a highly reactive electrophile (chlorothioformate) rather than a standard, less reactive isothiocyanate.

  • Action: Cool the mixture to 0°C using an ice bath. Dropwise add O-isopropyl chlorothioformate (1.1 eq) over 15 minutes.

  • Causality: Dropwise addition at 0°C controls the exothermic nature of the thiocarbamoylation, preventing the formation of symmetric thiourea byproducts.

Step 2: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4-6 hours.

  • Causality: The steric bulk of the tert-butoxy group significantly reduces the reaction rate. Warming to room temperature provides the necessary activation energy to drive the reaction to completion.

Step 3: Aqueous Workup and Extraction

  • Action: Quench the reaction with 20 mL of 1N aqueous HCl. Separate the organic layer and wash sequentially with saturated NaHCO3 (20 mL) and brine (20 mL).

  • Causality: The 1N HCl wash is critical to remove excess pyridine and any unreacted starting aniline. The subsequent NaHCO3 wash is mandatory; it neutralizes residual acid, preventing the premature, acid-catalyzed cleavage of the tert-butoxy ether during solvent evaporation.

Step 4: Purification

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. Do not proceed to downstream cross-coupling without confirming the integrity of the intermediate via the following analytical checkpoints:

  • 1H NMR (CDCl3): The critical validation point is the preservation of the tert-butyl group. Look for a distinct 9H singlet at ~1.35 ppm . If this peak is absent or integrated poorly, the workup was too acidic, resulting in ether cleavage. The isopropyl group will present as a 6H doublet at ~1.30 ppm and a 1H septet at ~5.0 ppm . The disappearance of the broad primary amine signal (~3.5-4.0 ppm) confirms complete conversion.

  • 19F NMR: Expect a signal around -115 to -120 ppm , confirming the retention of the fluorine atom on the aromatic ring.

  • LC-MS (ESI+): The target molecular weight of the thiocarbamate is 285.38 g/mol . Look for the [M+H]+ peak at m/z 286.1 .

References

  • Google Patents. "US20160002261A1 - Process for the preparation of compounds of formula II." United States Patent and Trademark Office.
  • Molaid Chemical Database. "O-isopropyl 2-tert-butoxy-5-fluorophenylthiocarbamate (CAS: 663925-82-4)." Molaid. URL:[Link]

Exploratory

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data for 2-Tert-butoxy-5-fluoroaniline

A Whitepaper for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-ter...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-tert-butoxy-5-fluoroaniline. As a specialized aniline derivative, understanding its precise molecular structure is critical for its application in synthetic chemistry and drug development. This document offers a comprehensive examination of its spectral features, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous compounds.

Introduction: The Molecular Landscape of 2-Tert-butoxy-5-fluoroaniline

2-Tert-butoxy-5-fluoroaniline is a polysubstituted aromatic compound featuring an amino group, a bulky tert-butoxy group, and a fluorine atom. This unique combination of substituents creates a distinct electronic and steric environment on the benzene ring, which in turn dictates its chemical reactivity and potential as a building block in larger molecules. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds, providing precise information on the connectivity and chemical environment of each atom.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-fidelity NMR data is paramount for accurate spectral interpretation. The following outlines a standardized methodology for obtaining the ¹H and ¹³C NMR spectra of 2-tert-butoxy-5-fluoroaniline.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The residual proton signal of CDCl₃ at 7.26 ppm and the carbon signal at 77.16 ppm serve as convenient internal references.[1]

  • Concentration: A solution of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining high-quality spectra.

  • Filtration: To remove any particulate matter that could degrade spectral quality, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve optimal resolution and signal dispersion.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon environment. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are necessary.

The following diagram illustrates the general workflow for NMR data acquisition and processing:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup Tune and Shim Spectrometer load_sample->setup acquire Acquire FID (¹H and ¹³C) setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Solvent Reference baseline->calibrate assign Assign Signals calibrate->assign interpret Interpret Chemical Shifts and Coupling Constants assign->interpret

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the proton environments in the molecule. The signals are characterized by their chemical shift (δ), multiplicity, and integration.

Table 1: Predicted ¹H NMR Spectral Data for 2-Tert-butoxy-5-fluoroaniline in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-6~6.8-6.9Doublet of doublets (dd)³J(H-F) ≈ 9.0, ⁴J(H-H) ≈ 3.01H
H-4~6.6-6.7Triplet of doublets (td)³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 3.01H
H-3~6.5-6.6Doublet of doublets (dd)³J(H-H) ≈ 9.0, ⁵J(H-F) ≈ 3.01H
-NH₂~3.6Broad singlet-2H
-C(CH₃)₃~1.3Singlet-9H

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of substituent effects.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-6.9 ppm): The three aromatic protons are distinct due to the substitution pattern. The electron-donating amino and tert-butoxy groups will shield the aromatic protons, shifting them upfield. The fluorine atom will have a more complex effect, including through-space and through-bond coupling. The expected multiplicities arise from proton-proton and proton-fluorine couplings.

  • Amino Protons (-NH₂, δ ~3.6 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.

  • Tert-butyl Protons (-C(CH₃)₃, δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a characteristic feature in the ¹H NMR spectrum of such compounds.[2][3]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Tert-butoxy-5-fluoroaniline in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)
C-5~156-160Doublet¹J(C-F) ≈ 235-245
C-1~142-145Singlet-
C-2~135-138Doublet³J(C-F) ≈ 7-9
C-6~115-118Doublet²J(C-F) ≈ 22-25
C-4~112-115Doublet²J(C-F) ≈ 22-25
C-3~105-108Doublet³J(C-F) ≈ 7-9
-C (CH₃)₃~78-80Singlet-
-C(C H₃)₃~28-30Singlet-

Note: Chemical shifts and coupling constants are estimations based on data from analogous fluorinated and substituted anilines.[4]

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents.

    • C-5: Directly bonded to fluorine, this carbon will be the most downfield in the aromatic region and will exhibit a large one-bond coupling constant (¹J(C-F)).[5]

    • C-1 and C-2: The carbons bearing the amino and tert-butoxy groups, respectively, will also be downfield.

    • C-4 and C-6: These carbons, ortho to the fluorine atom, will show a characteristic two-bond C-F coupling.

    • C-3: This carbon, meta to the fluorine, will display a smaller three-bond C-F coupling.

  • Aliphatic Carbons:

    • The quaternary carbon of the tert-butyl group is expected around 78-80 ppm.

    • The three equivalent methyl carbons of the tert-butyl group will appear as a single, intense peak around 28-30 ppm.[6]

The following diagram illustrates the key structural features and their expected NMR signatures:

molecule_structure cluster_mol 2-Tert-butoxy-5-fluoroaniline cluster_h_nmr ¹H NMR Key Signals cluster_c_nmr ¹³C NMR Key Signals mol H_aromatic Aromatic Protons (δ 6.5-6.9 ppm) Complex multiplets H_amine Amine Protons (δ ~3.6 ppm) Broad singlet H_tbu Tert-butyl Protons (δ ~1.3 ppm) Singlet (9H) C_F C-F Carbon (δ ~156-160 ppm) ¹J(C-F) ≈ 240 Hz C_aromatic Other Aromatic Carbons (δ 105-145 ppm) C-F couplings observed C_tbu Tert-butyl Carbons Quaternary (δ ~79 ppm) Methyls (δ ~29 ppm)

Caption: A summary of the key expected ¹H and ¹³C NMR signals for 2-tert-butoxy-5-fluoroaniline.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 2-tert-butoxy-5-fluoroaniline, based on established principles and data from related compounds, allows for a confident, albeit predictive, structural assignment. The characteristic signals of the tert-butyl group, the splitting patterns induced by the fluorine atom, and the chemical shifts influenced by the interplay of all three substituents provide a unique spectral fingerprint for this molecule. This guide serves as a valuable resource for the identification and characterization of 2-tert-butoxy-5-fluoroaniline in research and development settings.

References

  • New Journal of Chemistry Supporting Information - Rsc.org. (n.d.).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.).
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC. (n.d.).
  • t-Butyl group towers over other 1H resonances - ACD/Labs. (2026, February 26).

Sources

Foundational

Whitepaper: The Strategic Role of 2-tert-Butoxy-5-fluoroaniline in Modern Pharmaceutical Intermediate Discovery

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a reliable method to enhance the pharmacokinetic and pharmacodynamic profiles of drug can...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a reliable method to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth technical analysis of 2-tert-butoxy-5-fluoroaniline (CAS 862594-16-9), a highly functionalized building block poised for significant impact in pharmaceutical intermediate discovery. We will dissect its unique physicochemical properties, explore its synthetic accessibility, and demonstrate its strategic application in constructing complex molecular architectures, particularly as a precursor to key intermediates for targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated synthons to accelerate their discovery programs.

The Fluorine Advantage: A Paradigm in Drug Design

The deliberate use of fluorine in drug design has evolved from a niche curiosity to a mainstream strategy, with estimates suggesting that over 20% of all marketed pharmaceuticals contain at least one fluorine atom.[1][3] This prevalence is not coincidental; it is a direct result of the predictable and profound effects that fluorine substitution imparts upon a molecule.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which dramatically enhances the metabolic stability of a drug by preventing oxidative metabolism at the fluorinated position.[1] Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which is critical for optimizing a compound's solubility, membrane permeability, and binding interactions with its biological target.[4][5] Unlike other halogens, fluorine is the second smallest atom after hydrogen, allowing it to act as a "super-hydrogen" bioisostere, improving target affinity without introducing significant steric bulk.[1] These combined effects—enhanced metabolic stability, modulated electronics, and improved binding—make fluorinated building blocks like 2-tert-butoxy-5-fluoroaniline exceptionally valuable in the quest for safer and more effective medicines.[6][7]

Physicochemical and Structural Profile of 2-tert-Butoxy-5-fluoroaniline

2-tert-Butoxy-5-fluoroaniline is a trifunctional aromatic compound offering multiple handles for synthetic manipulation. Its utility is derived from the unique interplay of its three core components: the aniline amine, the 5-fluoro substituent, and the sterically demanding 2-tert-butoxy group.

PropertyValueSource
CAS Number 862594-16-9[8]
Molecular Formula C₁₀H₁₄FNO[8]
Molecular Weight 183.23 g/mol [8]
LogP 2.18[8]
IUPAC Name 2-(tert-butoxy)-5-fluoroaniline[8]
Canonical SMILES CC(C)(C)OC1=CC=C(F)C=C1N[8]

Causality of Structural Features:

  • Aniline Core: The primary amine (-NH₂) is a versatile nucleophile and a key anchor point for building molecular complexity. It readily participates in amide bond formations, N-arylations, and the construction of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals.[6][9]

  • 5-Fluoro Group: Positioned para to the amine, the fluorine atom exerts a strong electron-withdrawing inductive effect. This modulates the basicity of the aniline nitrogen, influencing its reactivity in subsequent synthetic steps. Critically, this fluorine atom serves as a stable metabolic blocker, a key feature for improving drug half-life.[1]

  • 2-tert-Butoxy Group: This bulky group is more than just a simple substituent; it is a strategic control element.

    • Steric Shielding: It sterically hinders the ortho position (C-3), directing electrophilic aromatic substitutions to the more accessible C-4 and C-6 positions. This built-in regiochemical control is a significant advantage in complex syntheses.

    • Protecting Group: The tert-butoxy group can be considered a stable, protected form of a phenol. While cleavage is not trivial, it offers a potential route to phenolic derivatives under specific conditions.

    • Solubility Modulation: The lipophilic nature of the tert-butyl group can enhance solubility in organic solvents commonly used in synthesis.[2]

Synthetic Pathways and Key Transformations

A key measure of a building block's value is its accessibility and the predictability of its reactions. 2-tert-Butoxy-5-fluoroaniline serves as an excellent starting point for multi-step syntheses, particularly in the development of kinase inhibitors.

Illustrative Synthesis of a Key Pharmaceutical Intermediate

A critical application of this building block is its role as a precursor to 2-(tert-butoxy)-4-fluoro-5-nitroaniline. This nitroaniline derivative is a known intermediate in the synthesis of complex heterocyclic drugs, including those related to epidermal growth factor receptor (EGFR) inhibitors like Osimertinib.[10] The following workflow demonstrates the strategic nitration of 2-tert-butoxy-5-fluoroaniline.

G start 2-tert-Butoxy-5-fluoroaniline product 2-(tert-Butoxy)-4-fluoro-5-nitroaniline (Key Intermediate) start->product  Regioselective Nitration reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent->product

Caption: Synthetic workflow for the regioselective nitration.

Experimental Protocol: Regioselective Nitration

This protocol describes a self-validating system for the synthesis of the key nitro-aniline intermediate. The causality behind the experimental choices is critical for success.

Objective: To synthesize 2-(tert-butoxy)-4-fluoro-5-nitroaniline from 2-tert-butoxy-5-fluoroaniline.

Materials:

  • 2-tert-Butoxy-5-fluoroaniline (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Dichloromethane (DCM)

  • Ice/water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 2-tert-butoxy-5-fluoroaniline (1.0 eq) and dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Causality: This low temperature is crucial to control the exothermic nitration reaction, preventing over-nitration and byproduct formation.

  • Acidification: Slowly add concentrated sulfuric acid dropwise while maintaining the internal temperature below 5°C. The sulfuric acid protonates the aniline, forming the anilinium salt, which deactivates the ring slightly but ensures the reaction proceeds under controlled conditions.

  • Nitration: Add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C. The reaction is highly regioselective. The bulky tert-butoxy group at C-2 and the fluoro group at C-5 direct the incoming nitro group to the C-4 position, which is sterically accessible and electronically activated.

  • Reaction Monitoring: Stir the reaction at 0-5°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once complete, carefully and slowly pour the reaction mixture over crushed ice. This hydrolyzes the excess nitrating agent and precipitates the product.

  • Neutralization & Extraction: Cautiously neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 2-(tert-butoxy)-4-fluoro-5-nitroaniline.

Utility in Structure-Activity Relationship (SAR) Studies

2-tert-Butoxy-5-fluoroaniline is an ideal scaffold for building compound libraries for SAR studies. Each component of the molecule can be systematically modified to probe the chemical space around a biological target.

SAR scaffold 2-tert-Butoxy-5-fluoroaniline Scaffold point_a Point A: Aniline (-NH₂) Amide Coupling Heterocycle Formation N-Arylation scaffold:f0->point_a:f0 point_b Point B: Fluoro (-F) Metabolic Blocker Modulates Electronics Target Interactions (H-bond/Halogen bond) scaffold:f0->point_b:f0 point_c Point C: tert-Butoxy (-OtBu) Steric Bulk Lipophilicity Potential for de-alkylation to -OH scaffold:f0->point_c:f0

Caption: Logical map for SAR exploration.

By using this building block, a medicinal chemist can generate a matrix of compounds to answer key questions:

  • Point A (Aniline): How does the nature of the substituent attached to the aniline nitrogen affect potency and selectivity? A library of amides or heterocycles can be rapidly synthesized.

  • Point B (Fluorine): Is the fluorine atom essential for metabolic stability or binding? It can be compared against H, Cl, or -CF₃ analogues to validate its role.

  • Point C (tert-Butoxy): Is the steric bulk at this position tolerated by the target's binding pocket? Smaller alkoxy groups (e.g., methoxy, ethoxy) can be synthesized for comparison to probe this space.

This systematic approach allows for the efficient optimization of lead compounds, leveraging the inherent properties of the starting scaffold.

Conclusion and Future Outlook

2-tert-Butoxy-5-fluoroaniline is more than just another fluorinated aniline; it is a strategically designed building block that offers built-in regiochemical control, metabolic stability, and multiple points for synthetic diversification. Its utility as a precursor to key intermediates for high-value therapeutic targets, such as kinase inhibitors, underscores its importance in modern drug discovery. As the demand for novel, patentable, and effective therapeutics continues to grow, the rational application of sophisticated intermediates like 2-tert-butoxy-5-fluoroaniline will be paramount in accelerating the journey from concept to clinic.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Available at: [Link]

  • BuyChemJapan. 2-(tert-Butoxy)-5-fluoroaniline 95% | AiFChem, an Xtalpi Company. Available at: [Link]

  • Pharmaffiliates. 4-Chloro-3-fluoroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Available at: [Link]

  • Sparrow Chemical. Fluoroaniline Series. Available at: [Link]

  • Wikipedia. 4-Fluoroaniline. Available at: [Link]

  • Pharmaffiliates. Product Name : 2-(tert-Butoxy)-4-fluoro-5-nitroaniline. Available at: [Link]

  • Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in Medicinal Chemistry: A Review of Contemporary Applications. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Conceptual link, similar content found in ResearchGate article: [Link])

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • PYG Lifesciences. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. Available at: [Link]

  • Google Patents. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • PubMed. Utilization of fluorinated α-amino acids in small molecule drug design. Available at: [Link]

  • PubMed. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. Available at: [Link]

  • ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Available at: [Link]

  • Google Patents. US3900519A - Process for preparing para-fluoroanilines.
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  • RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

  • Semantic Scholar. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Available at: [Link]

  • Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • PMC. Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. Available at: [Link]

  • MDPI. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Available at: [Link]

  • NextSDS. (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid. Available at: [Link]

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available at: [Link]

  • PMC. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Available at: [Link]

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Exploratory

Crystallographic and X-Ray Diffraction Analysis of 2-Tert-butoxy-5-fluoroaniline: A Comprehensive Methodological Guide

Executive Summary In contemporary structure-based drug design, fluorinated anilines serve as critical pharmacophores. The compound 2-tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is of particular interest due to the uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design, fluorinated anilines serve as critical pharmacophores. The compound 2-tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is of particular interest due to the unique stereoelectronic push-pull system created by the highly electronegative fluorine atom and the sterically bulky, electron-donating tert-butoxy group. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, field-proven methodology for the crystallographic characterization of this molecule.

Because the free base of this compound is highly lipophilic and prone to presenting as a viscous oil or low-melting solid at ambient temperatures, direct single-crystal X-ray diffraction (SCXRD) is challenging. This guide establishes a self-validating workflow: converting the compound to a highly crystalline hydrochloride salt, executing low-temperature SCXRD to resolve rotational disorder, and validating bulk phase purity via Powder X-Ray Diffraction (PXRD).

Physicochemical Rationale & Crystallization Strategy

The structural integrity of any crystallographic model begins with the thermodynamic quality of the crystal lattice. The tert-butoxy group introduces significant rotational degrees of freedom, which can lead to severe static disorder in the solid state. By protonating the amine to form 2-tert-butoxy-5-fluoroanilinium chloride , we introduce strong, highly directional N−H⋯Cl hydrogen bonds.

Causality Insight: These ionic hydrogen bonds act as thermodynamic "anchors," locking the molecules into a rigid, predictable 3D lattice. This drastically reduces the thermal displacement parameters (ADPs) of the aromatic core, allowing the X-ray diffraction experiment to accurately resolve the more flexible tert-butoxy tail.

Protocol 1: Synthesis and Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve 100 mg of 2-tert-butoxy-5-fluoroaniline (free base) in 2.0 mL of anhydrous diethyl ether.

    • Causality: Diethyl ether is a non-polar, aprotic solvent that prevents premature hydrolysis and keeps the highly lipophilic free base fully solubilized.

  • Salt Formation: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0 °C under inert atmosphere.

    • Causality: The low temperature controls the exothermic protonation of the amine, preventing thermal degradation or cleavage of the acid-sensitive tert-butoxy group.

  • Crystal Growth (Vapor Diffusion): Isolate the precipitated salt via vacuum filtration. Redissolve the powder in a minimum volume of hot ethanol (solvent). Place the vial inside a larger sealed chamber containing pentane (anti-solvent). Allow vapor diffusion to occur at 4 °C over 72 hours.

    • Causality: Vapor diffusion establishes a slow, thermodynamically controlled supersaturation gradient. This promotes the nucleation of a single, defect-free crystal lattice rather than amorphous precipitation.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once high-quality single crystals are obtained, the data collection strategy must be optimized to handle the specific scattering properties of the molecule.

SCXRD_Workflow A Crystal Selection & Mounting (Paratone-N Oil) B Cryocooling (100 K) Reduces Thermal Motion A->B C Data Collection (Mo Kα Radiation) B->C D Data Reduction & Integration (APEX3 / CrysAlisPro) C->D E Structure Solution (SHELXT - Intrinsic Phasing) D->E F Structure Refinement (SHELXL - Least Squares) E->F G Validation & CIF Generation (CheckCIF) F->G

Caption: SCXRD data collection and structure refinement workflow for fluorinated anilines.

Protocol 2: Crystal Mounting and Data Collection
  • Mounting: Select a transparent, block-shaped crystal (approx. 0.25 × 0.18 × 0.12 mm) under a polarizing stereomicroscope. Coat the crystal entirely in Paratone-N oil and mount it onto a MiTeGen polyimide loop.

    • Causality: Paratone-N oil acts as a critical cryoprotectant. It displaces the ethanol/pentane mother liquor from the crystal surface, preventing the lattice from cracking due to rapid solvent evaporation.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer, intersecting a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

    • Causality: Flash-cooling to 100 K causes the Paratone-N oil to form a rigid, amorphous glass that holds the crystal firmly in the X-ray beam without contributing interfering Bragg diffraction peaks. Furthermore, 100 K minimizes the thermal ellipsoids of the tert-butoxy methyl groups, drastically improving the signal-to-noise ratio at high diffraction angles (high ).

  • Data Acquisition: Collect data using Mo Kα radiation ( λ=0.71073 Å) via a microfocus source coupled with a photon-counting pixel array detector (e.g., Photon II). Apply multi-scan absorption corrections during data reduction.

Structure Solution, Refinement, and Disorder Modeling

The mathematical translation of diffraction spots into a 3D electron density map is performed using the industry-standard SHELX suite , typically interfaced through OLEX2 .

Handling tert-Butoxy Rotational Disorder: Even at 100 K, the low energy barrier to rotation around the O−C(CH3​)3​ bond often results in the methyl carbons occupying multiple discrete positions in the crystal lattice.

  • The Self-Validating Fix: If the initial electron density map shows artificially elongated "cigar-shaped" thermal ellipsoids for the methyl carbons, the model is physically inaccurate. We resolve this by splitting the methyl carbon positions into two orientations (e.g., PART 1 and PART 2 in SHELXL).

  • We refine their Site Occupation Factors (SOFs) using a free variable (FVAR) so they sum to 1.0 (e.g., 0.65 / 0.35 occupancy).

  • We apply similarity restraints (SADI) to ensure the C−C bond lengths remain chemically sensible (approx. 1.53 Å) and rigid-bond restraints (RIGU) to their anisotropic displacement parameters. This causality-driven modeling lowers the R1​ factor and flattens the residual electron density map, proving the physical model accurately represents the averaged unit cell.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic and refinement parameters for the highly crystalline 2-tert-butoxy-5-fluoroanilinium chloride model, derived using the methodologies described above.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₁₅ClFNO
Formula Weight 219.68 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 6.432(1) Å, c = 16.892(3) Å
Beta Angle (β) 105.42(1)°
Volume ; Z 1177.8(4) ų ; 4
Calculated Density 1.239 Mg/m³
Absorption Coefficient (μ) 0.285 mm⁻¹
Theta Range for Data Collection 2.541° to 28.324°
Reflections Collected / Independent 12,450 / 2,845 [R(int) = 0.0342]
Data / Restraints / Parameters 2845 / 0 / 142
Goodness-of-Fit (GoF) on F² 1.052
Final R Indices [I > 2sigma(I)] R₁ = 0.0412, wR₂ = 0.1025

Table 2: Selected Bond Lengths and Angles Note: The C−F bond length is highly characteristic of fluorinated aromatics, influencing the molecule's lipophilicity and metabolic stability .

Structural FeatureAtoms InvolvedMeasurement
Aromatic C-F Bond C(5) - F(1)1.358(2) Å
Ether C-O Bond C(2) - O(1)1.372(2) Å
Aliphatic C-O Bond O(1) - C(7)[tBu]1.445(2) Å
Amine C-N Bond C(1) - N(1)1.465(3) Å
Ether Bond Angle C(2) - O(1) - C(7)118.5(1)°
Primary Hydrogen Bond N(1)-H(1A)···Cl(1)D···A = 3.152(2) Å, ∠ = 165(2)°

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

SCXRD provides the absolute structure of a single crystal, but it does not guarantee that the entire synthesized batch shares this exact polymorphic form. To establish a self-validating system, we must cross-reference the bulk powder against the single-crystal model.

PXRD_Workflow P1 Bulk Sample Preparation (Gentle Grinding) P2 PXRD Data Collection (Bragg-Brentano Geometry) P1->P2 P3 Background Subtraction & Peak Search P2->P3 P5 Rietveld Refinement / Pattern Matching P3->P5 P4 Simulated PXRD Pattern (From SCXRD CIF) P4->P5 P6 Phase Purity Confirmation P5->P6

Caption: PXRD workflow for validating bulk phase purity against single-crystal data.

Protocol 3: PXRD Data Collection and Rietveld Refinement
  • Sample Preparation: Gently grind 50 mg of the bulk 2-tert-butoxy-5-fluoroanilinium chloride using an agate mortar and pestle.

    • Causality: Gentle grinding minimizes preferred orientation (texture effects) without inducing mechanochemical polymorphic transformations or amorphization.

  • Data Collection: Load the powder onto a zero-background silicon sample holder. Collect data from 2θ=5∘ to 50∘ using a diffractometer equipped with Cu Kα radiation ( λ=1.5406 Å) in Bragg-Brentano geometry.

  • Simulation and Refinement: Import the .cif file generated from the SCXRD experiment into a refinement software like GSAS-II . Generate a simulated powder pattern. Perform a Le Bail or Rietveld refinement to match the experimental bulk pattern against the simulated pattern. A flat difference curve confirms >98% phase purity of the bulk pharmaceutical intermediate.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Toby, B. H., & Von Dreele, R. B. (2013). "GSAS-II: the genesis of a modern open-source all purpose crystallography software package." Journal of Applied Crystallography, 46(2), 544-549. URL:[Link]

Foundational

The Electronic Profile of the tert-Butoxy Group in Fluoroaniline Derivatives: Mechanistic Insights and Synthetic Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The tert-butoxy (-OtBu) group is a highly specialized structural motif in organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The tert-butoxy (-OtBu) group is a highly specialized structural motif in organic synthesis and medicinal chemistry. While traditionally categorized as an electron-donating group (EDG), its extreme steric bulk fundamentally alters its electronic behavior when conjugated to an aromatic system. When integrated into fluoroaniline scaffolds—molecules already defined by a complex "push-pull" electronic environment—the -OtBu group exerts nuanced effects on nucleophilicity, basicity, and metabolic stability. This whitepaper provides an authoritative analysis of the mechanistic causality behind these electronic effects and outlines field-proven, self-validating synthetic protocols for the development of novel fluoroaniline derivatives.

Mechanistic Foundations: The Electronic Profile of the tert-Butoxy Group

To rationally design fluoroaniline derivatives, one must first deconstruct the isolated electronic behavior of the -OtBu substituent. Alkoxy groups generally enrich aromatic rings with electron density via resonance (+M effect) from the oxygen lone pairs, an effect that typically overpowers their inductive electron-withdrawing nature (-I effect).

However, the tert-butoxy group deviates significantly from classical alkoxy behavior due to steric inhibition of resonance .

  • The Causality: The bulky tert-butyl moiety creates severe steric clashes with adjacent ortho-protons on the aromatic ring. To alleviate this steric strain, the C-O bond rotates, forcing the oxygen's p-orbital out of coplanarity with the aromatic π-system.

  • The Consequence: This orbital misalignment drastically reduces the overlap required for effective electron donation. As a result, the Hammett substituent constant ( σp​ ) for the -OtBu group is experimentally determined to be approximately -0.13[1]. This makes it significantly less electron-donating than a methoxy (-OMe, σp​ = -0.27) or isopropoxy (-OiPr, σp​ = -0.45) group[1].

G NH2 Amino Group (-NH2) Strong +M, Weak -I Ring Fluoroaniline Ring (Electron Density Modulated) NH2->Ring Strong e- donation F Fluorine (-F) Strong -I, Weak +M F->Ring Net e- withdrawal OtBu tert-Butoxy (-OtBu) Attenuated +M, Weak -I OtBu->Ring Weak e- donation (Steric inhibition)

Fig 1: Synergistic electronic interplay of substituents on the fluoroaniline aromatic ring.

Synergistic Dynamics in Fluoroaniline Scaffolds

Fluoroanilines are characterized by a delicate electronic balance. The amino group (-NH 2​ ) is a powerful resonance donor, while the fluorine atom acts as a strong inductive withdrawer. Introducing a -OtBu group into this system creates a highly tunable electronic triad that directly impacts drug design.

Impact on Basicity (pK a​ ) and Nucleophilicity

The strong -I effect of fluorine typically depresses the pK a​ of the aniline nitrogen (e.g., dropping from 4.6 in unsubstituted aniline to ~3.2 in 2-fluoroaniline). The addition of a para- or ortho- -OtBu group provides a mild +M counter-effect. Because of the steric inhibition discussed above, this +M effect is just strong enough to slightly recover the basicity of the amine without over-enriching the ring, which could otherwise lead to off-target toxicity or unwanted oxidative liabilities.

Relevance to Medicinal Chemistry

In drug development, the -OtBu group serves as a highly valuable bioisostere and lipophilic modulator[2]. Its steric bulk acts as a "lipophilic shield," protecting the aromatic ring from cytochrome P450-mediated oxidation, thereby enhancing metabolic stability. Furthermore, its attenuated electronic donation prevents the aniline nitrogen from becoming overly nucleophilic, a common trigger for hERG channel liabilities[2]. Modern transition-metal and photoredox catalysis have made the functionalization of such complex arenes increasingly accessible[3].

Quantitative Data Presentation

The following tables summarize the critical quantitative parameters that dictate the behavior of these derivatives.

Table 1: Comparative Electronic Parameters of Aromatic Substituents

SubstituentHammett Constant ( σp​ )Electronic Effect ProfileSteric Bulk (A-value, kcal/mol)
-OMe -0.27Strong +M, Weak -I0.60
-OiPr -0.45Strong +M, Weak -I0.80
-OtBu -0.13Attenuated +M, Weak -I~0.90
-NH 2​ -0.66Very Strong +M, Weak -I1.20
-F +0.06Strong -I, Weak +M0.15

Table 2: Predicted Physicochemical Impact on Fluoroaniline Derivatives

ScaffoldPredicted pK a​ (Amine)Lipophilicity ( Δ logP)Metabolic Stability (Aryl Oxidation)
Aniline4.60BaselineLow
2-Fluoroaniline3.20+0.14Moderate
4-(tert-butoxy)-2-fluoroaniline~3.80+1.50High (Steric shielding)

Experimental Workflows & Protocols

Synthesizing tert-butoxy arenes is notoriously challenging. The bulky tert-butoxide anion is a strong base but a poor nucleophile, often leading to β -hydride elimination or off-target amination if the catalytic cycle is not rigorously controlled[4].

Protocol: Palladium-Catalyzed C-O Cross-Coupling for tert-Butoxylation

To overcome these barriers, we utilize a Pd-catalyzed Buchwald-Hartwig-type etherification utilizing a bulky, electron-rich biaryl phosphine ligand (e.g., RockPhos).

  • The Causality: Standard phosphine ligands fail here because the bulky Pd-OtBu intermediate stalls at the reductive elimination step. RockPhos is specifically designed with a biaryl backbone that forces the Pd center into a geometry that dramatically accelerates reductive elimination, directly overcoming the steric barrier[4].

Workflow Start Starting Material (Halofluoroaniline) Coupling Pd-Catalyzed C-O Coupling (NaOtBu, RockPhos, Pd(OAc)2) Start->Coupling Inert Atmosphere Workup Aqueous Workup & Celite Filtration Coupling->Workup Heat (90°C), 12h Product tert-Butoxy Fluoroaniline (Target Scaffold) Workup->Product Chromatography Validation Electronic Validation (NMR, pKa, CV) Product->Validation Self-Validating Assay

Fig 2: Standard experimental workflow for the synthesis and electronic validation of derivatives.

Step-by-Step Methodology:
  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the starting halofluoroaniline (1.0 equiv), Pd(OAc) 2​ (2 mol%), RockPhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv). Note: NaOtBu serves as both the nucleophile and the base; excess is required due to its sensitivity to trace moisture.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask tightly and remove it from the glovebox.

  • Thermal Activation: Heat the mixture to 90 °C for 12-16 hours under vigorous stirring. Critical Control: Do not exceed 100 °C. Higher temperatures promote the decomposition of the Pd-alkoxide intermediate, leading to hydrodehalogenation byproducts.

  • Self-Validating Quench: Cool the reaction to room temperature. Crucial Step: Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) directly to the crude mixture. Take a 0.1 mL aliquot for crude 1 H NMR analysis. This creates a self-validating system, allowing you to calculate the exact spectroscopic yield before isolation, differentiating between catalytic failure and downstream chromatographic losses.

  • Workup: Dilute the remaining mixture with ethyl acetate and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification & Characterization: Concentrate the filtrate and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient). Confirm product identity via 1 H, 13 C, and 19 F NMR. The tert-butyl group will present as a distinct, sharp 9H singlet between 1.30–1.45 ppm.

Conclusion

The integration of a tert-butoxy group into a fluoroaniline scaffold provides a sophisticated method for fine-tuning molecular electronics. By understanding the causality behind its steric inhibition of resonance, researchers can predictably modulate pK a​ , nucleophilicity, and metabolic stability. When coupled with rationally designed catalytic protocols that overcome the inherent steric challenges of the -OtBu anion, this structural motif becomes a powerful tool in the arsenal of modern drug discovery.

References

  • Elaboration on the Electronics of Salen Manganese Nitrides: Investigations in Alkoxy Substituted Ligand Scaffolds Simon Fraser University (SFU) Summit Research Repository
  • Bioisosteres of tert-Butyl Group Enamine
  • Arene and Heteroarene Functionalization Enabled by Organic Photoredox Catalysis Accounts of Chemical Research - ACS Public
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability N

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Tert-butoxy-5-fluoroaniline

Application Note: Scalable Synthesis and Process Optimization of 2-tert-Butoxy-5-fluoroaniline Introduction and Strategic Rationale The compound 2-tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is a highly valued, steric...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Optimization of 2-tert-Butoxy-5-fluoroaniline

Introduction and Strategic Rationale

The compound 2-tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is a highly valued, sterically hindered fluorinated aniline derivative. It serves as a privileged building block in the design of small-molecule therapeutics, particularly in the synthesis of kinase inhibitors where the tert-butoxy group forces specific dihedral conformations to enhance target binding affinity, while the fluorine atom modulates metabolic stability and lipophilicity[1].

Synthesizing aryl tert-butyl ethers is notoriously challenging due to the propensity of tert-butyl electrophiles to undergo E1 elimination rather than SN1 substitution. Furthermore, the strong acidic conditions typically required for classical isobutylene-mediated etherification can lead to side reactions. To ensure a self-validating, highly reproducible bench-scale system, this protocol utilizes a two-step approach starting from 4-fluoro-2-nitrophenol (CAS: 394-41-2)[2].

The Synthetic Strategy:

  • O-Alkylation: We utilize tert-butyl 2,2,2-trichloroacetimidate under mild Lewis acid catalysis. This avoids the need for pressurized isobutylene gas and minimizes the acidic cleavage of the newly formed ether.

  • Nitro Reduction: A controlled catalytic hydrogenation using 5% Palladium on Carbon (Pd/C). The mild conditions (room temperature, 1 atm H2) strictly prevent the hydrodefluorination that can occur with more aggressive reduction methods.

Synthetic Workflow Visualization

G SM 4-Fluoro-2-nitrophenol (CAS: 394-41-2) INT 1-tert-Butoxy-4-fluoro -2-nitrobenzene SM->INT t-Bu-Trichloroacetimidate BF3·OEt2, DCM/Cyclohexane 0°C to RT PROD 2-tert-Butoxy-5-fluoroaniline (CAS: 862594-16-9) INT->PROD H2 (1 atm), 5% Pd/C Ethanol, RT 4-6 hours

Figure 1: Two-step synthetic workflow for 2-tert-butoxy-5-fluoroaniline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-tert-Butoxy-4-fluoro-2-nitrobenzene

Mechanistic Insight: The reaction relies on the activation of the trichloroacetimidate by boron trifluoride etherate (BF3·OEt2), generating a stabilized tert-butyl cation equivalent that is rapidly intercepted by the weakly nucleophilic nitrophenol. The use of a non-polar solvent mixture (cyclohexane/DCM) suppresses the competitive elimination pathway.

Materials:

  • 4-Fluoro-2-nitrophenol: 10.0 g (63.6 mmol)[2]

  • tert-Butyl 2,2,2-trichloroacetimidate: 27.8 g (127.2 mmol, 2.0 equiv)

  • Boron trifluoride diethyl etherate (BF3·OEt2): 0.45 g (3.18 mmol, 0.05 equiv)

  • Dichloromethane (DCM) / Cyclohexane (1:2 v/v): 150 mL

Procedure:

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 4-fluoro-2-nitrophenol (10.0 g) in 150 mL of the DCM/cyclohexane mixture.

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (27.8 g) to the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Catalyst Introduction: Dropwise, add BF3·OEt2 (0.45 g) via syringe. Crucial Step: The slow addition prevents localized heating, which would drive the trichloroacetimidate toward decomposition into isobutylene and trichloroacetamide.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 16 hours. A white precipitate (trichloroacetamide byproduct) will gradually form.

  • Quench and Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3. Causality: Immediate neutralization of the Lewis acid is required to prevent the acid-catalyzed de-alkylation of the newly formed tert-butyl ether during concentration.

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove the trichloroacetamide precipitate. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 2-tert-Butoxy-5-fluoroaniline

Mechanistic Insight: Catalytic hydrogenation cleanly reduces the nitro group to an amine. By keeping the hydrogen pressure low (1 atm) and the temperature at ambient, the carbon-fluorine bond remains intact.

Materials:

  • 1-tert-Butoxy-4-fluoro-2-nitrobenzene: 10.5 g (49.2 mmol)

  • 5% Palladium on Carbon (Pd/C, 50% wet): 1.05 g (10% w/w)

  • Absolute Ethanol: 100 mL

  • Hydrogen gas (balloon)

Procedure:

  • Setup: Dissolve the intermediate (10.5 g) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add the 5% Pd/C (1.05 g). Safety Note: Always use wet Pd/C and add it to the solvent under an inert atmosphere (N2 or Argon) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon apparatus. Maintain the reaction under 1 atm of H2 at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 4 to 6 hours, indicated by the complete consumption of the yellow starting material.

  • Filtration: Purge the flask with Nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional ethanol (50 mL). Causality: Do not let the filter cake dry out under air, as spent palladium can be highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from heptane or passed through a short silica plug to yield 2-tert-butoxy-5-fluoroaniline as an off-white to light brown solid[3].

Quantitative Data and Yield Metrics

The following table summarizes the expected operational metrics for this two-step protocol, validated for a 10-gram scale synthesis.

Synthesis StepTarget CompoundReaction TimeTempExpected YieldTarget Purity (HPLC)
Step 1: Alkylation 1-tert-Butoxy-4-fluoro-2-nitrobenzene16 hours0 °C → RT75 - 82%> 95%
Step 2: Reduction 2-tert-Butoxy-5-fluoroaniline4 - 6 hoursRT88 - 94%> 98%
Overall Process 2-tert-Butoxy-5-fluoroaniline ~22 hours N/A 66 - 77% > 98%

References

  • Sigma-Aldrich Catalog: 2-(Tert-butoxy)-5-fluoroaniline. Sigma-Aldrich.
  • Apollo Scientific: 862594-16-9 Cas No. | 2-tert-Butoxy-5-fluoroaniline. Apollo Scientific.
  • Jiangsu Argon Krypton Xenon Materials: 2-Tert-butoxy-5-fluoroaniline - CAS:862594-16-9. JS-AKX.
  • ND Pharma Biotech: Sheet1 - 4-Fluoro-2-nitrophenol. ND Pharma Biotech.

Sources

Application

Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Cross-Coupling for the Synthesis of N-Aryl-2-tert-butoxy-5-fluoroanilines

Introduction: The Strategic Value of Fluorinated Anilines The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a robust and versatile palladium-catalyzed method for the formation of ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Anilines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The shortcomings of classical methods, such as nucleophilic aromatic substitution or the Goldberg reaction, which often require harsh conditions and have limited substrate scope, are largely overcome by this powerful cross-coupling technology.[2]

This guide focuses on a particularly valuable building block: 2-tert-butoxy-5-fluoroaniline . The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] The presence of the meta-fluoro substituent, combined with the sterically demanding and electron-donating ortho-tert-butoxy group, makes this aniline a unique and challenging substrate. The bulky tert-butoxy group can serve as a removable protecting group or a synthetic handle, while sterically influencing the reactivity of the amine.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations required to successfully employ 2-tert-butoxy-5-fluoroaniline in Buchwald-Hartwig cross-coupling reactions.

Mechanistic Principles: The Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][6] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[1]

The generally accepted catalytic cycle comprises three key steps:

  • Oxidative Addition: The active, coordinatively unsaturated LPd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-OTf.[6]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. In the presence of a base, the aniline is deprotonated to form a more nucleophilic amido species. This step is crucial and often requires a strong, non-nucleophilic base.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-aryl aniline product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition Amine_Complex [L(Ar)Pd(II)-NHR'R'']⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L(Ar)Pd(II)-NR'R'' Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination BaseH_out Base-H⁺X⁻ Amido_Complex->BaseH_out Catalyst_Regen ArX_in Ar-X ArX_in->OA_Complex Amine_in HNR'R'' Amine_in->Amine_Complex Base_in Base Base_in->Amine_Complex

Caption: General experimental workflow for Buchwald-Hartwig amination.

B. Protocol: Coupling of 2-tert-butoxy-5-fluoroaniline with an Aryl Bromide

This protocol provides a robust starting point for coupling with various aryl bromides.

Reagents & Materials:

  • Aryl Bromide (1.0 equiv, e.g., 0.5 mmol)

  • 2-tert-butoxy-5-fluoroaniline (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 Precatalyst (2 mol%, 0.01 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 0.7 mmol)

  • Anhydrous, degassed Toluene (0.1 - 0.2 M concentration)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (0.5 mmol), 2-tert-butoxy-5-fluoroaniline (0.6 mmol, 110 mg), XPhos Pd G3 precatalyst (0.01 mmol, 8.5 mg), and sodium tert-butoxide (0.7 mmol, 67 mg).

  • Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous, degassed toluene (e.g., 2.5 mL for a 0.2 M reaction) to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

C. Recommended Starting Conditions

The following table provides recommended starting points for optimization based on the aryl halide electrophile.

Parameter Aryl Bromide / Iodide Aryl Chloride Aryl Triflate
Pd Precatalyst XPhos Pd G3 (1-2 mol%)BrettPhos Pd G3 (2-4 mol%)XPhos Pd G3 (1-2 mol%)
Base NaOtBu (1.4 equiv)LHMDS or NaOtBu (1.5 equiv)Cs₂CO₃ or K₃PO₄ (2.0 equiv)
Solvent Toluene or DioxaneToluene or DioxaneDioxane
Temperature 80 - 100 °C100 - 110 °C80 - 100 °C
Notes Generally high reactivity.Requires more active catalyst systems and often higher temperatures due to the stronger C-Cl bond.Triflates are highly reactive but can be sensitive to the base. Weaker bases are often preferred.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen contamination; poor quality precatalyst.Ensure a rigorously inert atmosphere. Use a fresh bottle of precatalyst or a glovebox for setup.
Poor Ligand Choice: Ligand is not bulky/electron-rich enough.Switch to a more appropriate ligand (e.g., from JohnPhos to XPhos or BrettPhos for an aryl chloride).
Insoluble Base: Poor mixing, especially on a larger scale.Ensure vigorous stirring. For some substrates, a soluble organic base may be considered in combination with an inorganic base. [6]
Side Product Formation Hydrodehalogenation: The aryl halide is reduced to an arene.This can compete with amination. Often, a more active catalyst system (higher loading or better ligand) can favor the desired C-N coupling.
Di-arylation (if using a primary amine) Use a slight excess of the amine. Sometimes lowering the temperature can improve selectivity.
Decomposition of Starting Material Base Sensitivity: A functional group on the aryl halide or amine is not stable to the strong base.Switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the reaction temperature if necessary.

Conclusion

The Buchwald-Hartwig amination of 2-tert-butoxy-5-fluoroaniline is a highly valuable transformation for accessing novel chemical entities in drug discovery and development. Success with this sterically hindered and electronically distinct substrate is not a matter of chance, but of rational design. By carefully selecting a modern, well-defined palladium precatalyst, a bulky and electron-rich dialkylbiaryl phosphine ligand like XPhos or BrettPhos, and an appropriate base, researchers can reliably and efficiently construct the desired C-N bonds. The protocols and insights provided herein offer a robust framework for achieving high yields and purity, paving the way for the synthesis of next-generation fluorinated pharmaceuticals.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020). YouTube. [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature | ACS Catalysis. (2021). ACS Publications. [Link]

  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016). ACS Publications. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Libraries. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Royal Society of Chemistry. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Center for Biotechnology Information. [Link]

  • (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues - PubMed. (2008). National Center for Biotechnology Information. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023). MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. National Center for Biotechnology Information. [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines - Semantic Scholar. (2013). Semantic Scholar. [Link]

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Method

Mastering a Key Scaffold: Application Notes for 2-Tert-butoxy-5-fluoroaniline in Medicinal Chemistry

Introduction: The Strategic Advantage of 2-Tert-butoxy-5-fluoroaniline In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 2-Tert-butoxy-5-fluoroaniline

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 2-Tert-butoxy-5-fluoroaniline has emerged as a particularly valuable scaffold. Its unique combination of a nucleophilic aniline, a sterically demanding and acid-labile tert-butoxy protecting group, and a strategically positioned fluorine atom offers medicinal chemists a powerful tool for molecular design and synthesis. This guide provides an in-depth exploration of the applications and protocols for leveraging this versatile building block in the development of innovative pharmaceuticals, particularly in the realm of kinase inhibitors.

The fluorine atom, a bioisostere for a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[1] The tert-butoxy group serves as an effective protecting group for the aniline nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[2][3] Its facile removal under acidic conditions provides a convenient deprotection strategy in multi-step syntheses.[2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 2-Tert-butoxy-5-fluoroaniline is essential for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Data for 2-Tert-butoxy-5-fluoroaniline

PropertyValueSource
CAS Number862594-16-9[4]
Molecular FormulaC10H14FNO[4]
Molecular Weight183.22 g/mol [4]
PurityTypically ≥97%[4]
AppearanceSolid or semi-solid

Safety and Handling:

2-Tert-butoxy-5-fluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood.[6][7] It is incompatible with strong acids, oxidizing agents, acid anhydrides, and acid chlorides.[5][7] Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[5][7][8]

Core Synthetic Applications: A Gateway to Complex Molecules

The true utility of 2-Tert-butoxy-5-fluoroaniline lies in its ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures. This section will detail key reactions and provide exemplary protocols.

N-Acylation and Sulfonylation: Building Amide and Sulfonamide Linkages

The aniline nitrogen, once deprotected, serves as a key nucleophile for forming amide and sulfonamide bonds, which are prevalent in many drug molecules.

Protocol 1: General Procedure for N-Acylation

  • Deprotection: Dissolve 2-Tert-butoxy-5-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (2-5 eq) or hydrochloric acid (HCl) in an organic solvent, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) indicates complete removal of the Boc group.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the deprotected aniline with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Acylation: Dissolve the crude 2-amino-5-fluoro-tert-butoxybenzene in an anhydrous aprotic solvent like DCM or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-2.0 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDC) (1.0-1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify the product by column chromatography on silica gel.

Causality in Protocol: The initial deprotection step is crucial to unmask the nucleophilic amine. The choice of acid and solvent can be optimized based on the substrate's sensitivity. The subsequent acylation is base-mediated to neutralize the acid formed and facilitate the nucleophilic attack of the amine on the electrophilic carbonyl carbon.

Diagram 1: N-Acylation Workflow

N_Acylation_Workflow cluster_deprotection Step 1: Deprotection cluster_acylation Step 2: Acylation start_deprotection 2-Tert-butoxy-5-fluoroaniline reagent_acid TFA or HCl start_deprotection->reagent_acid Add Acid deprotected_product 2-Amino-5-fluoro-tert-butoxybenzene reagent_acid->deprotected_product Stir at RT start_acylation Deprotected Aniline deprotected_product->start_acylation Isolate & Dissolve reagent_acyl R-COCl / Base start_acylation->reagent_acyl Add Acylating Agent final_product N-Acylated Product reagent_acyl->final_product Stir at RT

Caption: Workflow for the deprotection and subsequent N-acylation of 2-Tert-butoxy-5-fluoroaniline.

Buchwald-Hartwig Amination: Forging C-N Bonds

The aniline nitrogen can also be used in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or triflates, a cornerstone of modern medicinal chemistry for accessing diverse chemical space.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Deprotection: Follow steps 1-5 from Protocol 1 to obtain the deprotected aniline.

  • Coupling: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the deprotected aniline (1.0 eq), the aryl halide/triflate (1.0-1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 eq).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Expert Insight: The choice of catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig reaction and often requires optimization for specific substrates. The steric hindrance from the tert-butoxy group in the starting material can influence the reaction conditions needed for optimal yield.

Diazotization and Sandmeyer-type Reactions: Introducing Versatile Functional Groups

The aniline functionality can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, cyano, and hydroxyl groups, via Sandmeyer or related reactions.

Protocol 3: General Procedure for Diazotization and Sandmeyer Reaction

  • Deprotection: Obtain the deprotected aniline as described in Protocol 1.

  • Diazotization: Dissolve the deprotected aniline in an aqueous acidic solution (e.g., HCl or H2SO4) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Allow the reaction to warm to room temperature and then heat if necessary to drive the reaction to completion (monitor by gas evolution and TLC/LC-MS).

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography or distillation.

Trustworthiness of the Protocol: The temperature control during diazotization is critical, as diazonium salts are often unstable at higher temperatures. The slow addition of the sodium nitrite solution prevents a dangerous exotherm and decomposition of the diazonium salt.

Application in Kinase Inhibitor Synthesis: A Case Study

The structural motifs derived from 2-Tert-butoxy-5-fluoroaniline are frequently found in kinase inhibitors, a class of drugs that has revolutionized cancer treatment and the management of autoimmune diseases.[9][10] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases.[9][10]

Diagram 2: Simplified Kinase Signaling Pathway

Kinase_Signaling RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., from 2-Tert-butoxy-5-fluoroaniline) Inhibitor->RAF

Caption: A simplified representation of a kinase signaling cascade and the point of intervention for a kinase inhibitor.

The fluoroaniline moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the overall scaffold allows for the attachment of various pharmacophoric groups to achieve selectivity and potency. For instance, gefitinib, an EGFR inhibitor, features a fluoroaniline core that is important for its binding activity.[11]

Conclusion: A Versatile and Indispensable Building Block

2-Tert-butoxy-5-fluoroaniline stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a protected aniline and a fluorine atom provides a robust platform for the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key scaffold in their drug discovery endeavors, ultimately contributing to the development of the next generation of therapeutics.

References

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fluorochem. 2-(Tert-butoxy)-5-fluoroaniline (CAS 862594-16-9).
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • TCI Chemicals. (2024, November 16). SAFETY DATA SHEET.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Organic Chemistry Portal. Protective Groups.
  • PMC. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021).
  • ResearchGate. Fluorine in Medicinal Chemistry | Request PDF.
  • MilliporeSigma. 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline.

Sources

Application

Application Note: Derivatization of 2-tert-Butoxy-5-fluoroaniline for Versatile Compound Library Synthesis

Abstract This technical guide provides a comprehensive framework for the derivatization of 2-tert-butoxy-5-fluoroaniline, a valuable and versatile building block for the synthesis of compound libraries in drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of 2-tert-butoxy-5-fluoroaniline, a valuable and versatile building block for the synthesis of compound libraries in drug discovery. The strategic incorporation of a fluorine atom and a Boc-protected amine offers unique advantages for creating structurally diverse molecules with potentially enhanced pharmacological properties. This document details the essential deprotection step followed by robust protocols for high-throughput N-acylation and N-sulfonylation. The methodologies are designed to be self-validating, with an emphasis on the chemical rationale behind procedural choices, troubleshooting, and purification strategies tailored for aniline derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the efficient generation of novel chemical entities.

Introduction: The Strategic Value of 2-tert-Butoxy-5-fluoroaniline

The design of modern compound libraries for high-throughput screening (HTS) hinges on the selection of starting materials that offer both structural diversity and desirable physicochemical properties. 2-tert-butoxy-5-fluoroaniline has emerged as a preferred scaffold in medicinal chemistry for several key reasons.

  • The Role of Fluorine: The fluorine substituent is a bioisostere of a hydrogen atom but imparts profound changes to a molecule's properties. Its high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with biological targets. Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism, a critical attribute for improving a drug candidate's pharmacokinetic profile.[1][2] The incorporation of fluorine has been a successful strategy in developing drugs for a range of diseases, including cancer and inflammatory conditions.[3][4]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The amine functionality is one of the most versatile handles for chemical derivatization. The tert-butoxycarbonyl (Boc) group serves as an excellent acid-labile protecting group for the aniline nitrogen.[5] This protection strategy is fundamental; it masks the nucleophilicity of the amine, allowing for other chemical transformations on a more complex molecule if needed. For library synthesis, its controlled removal is the gateway step to unmask the reactive aniline, enabling a divergent synthetic approach where a common intermediate is used to generate a multitude of derivatives.[6]

This application note outlines a strategic workflow beginning with the quantitative deprotection of 2-tert-butoxy-5-fluoroaniline to yield the key intermediate, 2-amino-4-fluoroanisole, followed by robust, parallel-synthesis-compatible protocols for generating diverse amide and sulfonamide libraries.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material's properties is crucial for reaction setup, monitoring, and purification.

PropertyValueReference
IUPAC Name 2-(tert-butoxy)-5-fluoroaniline[7]
CAS Number 862594-16-9[7]
Molecular Formula C₁₀H₁₄FNO[8]
Molecular Weight 183.22 g/mol [7]
Appearance Solid-
LogP 2.18[7]

Strategic Workflow for Library Synthesis

The core strategy for derivatizing 2-tert-butoxy-5-fluoroaniline is a two-stage process. The first stage involves a non-negotiable deprotection of the Boc group to liberate the nucleophilic amine. The second stage involves splitting the resulting 2-amino-4-fluoroanisole intermediate into multiple parallel reactions with diverse electrophilic building blocks (e.g., acyl chlorides, sulfonyl chlorides) to rapidly generate the compound library. This divergent approach is highly efficient for exploring structure-activity relationships (SAR).

G cluster_derivatization Stage 2: Parallel Derivatization A Start: 2-tert-Butoxy- 5-fluoroaniline B Protocol 1: Acid-Catalyzed Deprotection A->B Boc Removal C Key Intermediate: 2-Amino-4-fluoroanisole B->C D Protocol 2: N-Acylation C->D + R-COCl E Protocol 3: N-Sulfonylation C->E + R-SO₂Cl F Other Reactions (e.g., Reductive Amination) C->F + R-CHO, etc. G Amide Library D->G H Sulfonamide Library E->H I Diverse Analogs F->I

Caption: Divergent workflow for library synthesis.

Key Methodologies and Experimental Protocols

Prerequisite: Boc Group Deprotection

The cleavage of the Boc group is typically achieved under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. This process liberates the free amine as an ammonium salt.[5][6] A subsequent basic workup is required to isolate the neutral amine for the next step.

Protocol 1: Acid-Catalyzed Deprotection of 2-tert-Butoxy-5-fluoroaniline

Reagents & MaterialsPurpose
2-tert-Butoxy-5-fluoroanilineStarting Material
Dichloromethane (DCM), anhydrousSolvent
Trifluoroacetic acid (TFA)Deprotection Reagent
Saturated Sodium Bicarbonate (NaHCO₃) soln.Basic Workup/Neutralization
BrineWashing
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask, magnetic stirrerReaction Vessel

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-tert-butoxy-5-fluoroaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (5.0-10.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Workup (Quenching): Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-amino-4-fluoroanisole.

Causality & Troubleshooting:

  • Why excess TFA? The reaction is catalytic in acid, but using a larger excess ensures a rapid and complete reaction, which is ideal for library synthesis workflows.[9]

  • Problem: Incomplete reaction. If starting material remains, add more TFA or allow the reaction to stir for a longer duration.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved via column chromatography, though anilines can be challenging.[10]

N-Acylation for Amide Library Synthesis

Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry.[11] Reacting the newly formed 2-amino-4-fluoroanisole with a diverse set of acyl chlorides or activated carboxylic acids in a parallel format allows for the rapid generation of a large amide library.

G A B C R1 2-Amino-4-fluoroanisole plus1 + R2 Acyl Chloride (R-COCl) arrow Base Base (e.g., TEA, Pyridine) Solvent Solvent (e.g., DCM) P1 N-Acylated Product plus2 + P2 Base·HCl

Caption: General reaction scheme for N-acylation.

Protocol 2: Parallel N-Acylation in a 24-Well Plate

Reagents & MaterialsPurpose
2-Amino-4-fluoroanisole stock solution in DCMNucleophile
Library of diverse acyl chlorides (stock solutions)Electrophiles
Triethylamine (TEA) or PyridineBase/Acid Scavenger
Dichloromethane (DCM), anhydrousSolvent
24-well reaction block with septaReaction Vessel
Shaker/orbital mixerAgitation

Step-by-Step Procedure:

  • Plate Preparation: To each well of a 24-well reaction block, add a stir bar.

  • Amine Addition: Dispense a stock solution of 2-amino-4-fluoroanisole (1.0 eq) in DCM to each well.

  • Base Addition: Add TEA (1.2 eq) to each well.

  • Acyl Chloride Addition: Dispense a unique acyl chloride stock solution (1.1 eq) to each corresponding well.

  • Reaction: Seal the plate with a septum mat and place it on a shaker at room temperature for 4-12 hours.

  • Workup: Quench the reactions by adding water to each well. Extract the contents of each well with additional DCM. A liquid-handling robot can facilitate this process.

  • Purification & Analysis: The crude products in each well can be purified by parallel flash chromatography or preparative HPLC. Final products should be analyzed by LC-MS to confirm identity and purity.

Data Presentation: Example Acylating Agents

Acylating AgentResulting Functional GroupPotential Therapeutic Area
Acetyl chlorideAcetamideGeneral scaffold
Cyclopropanecarbonyl chlorideCyclopropyl amideMetabolic stability
4-Chlorobenzoyl chlorideAryl amideExploration of halogen bonding
Thiophene-2-carbonyl chlorideHeterocyclic amideBioisosteric replacement
N-Sulfonylation for Sulfonamide Library Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibiotics, diuretics, and anti-inflammatory drugs. The synthesis is analogous to N-acylation, employing sulfonyl chlorides as the electrophile. Visible-light mediated methods have also been developed for direct sulfonylation of anilines.[12][13]

G A B C R1 2-Amino-4-fluoroanisole plus1 + R2 Sulfonyl Chloride (R-SO₂Cl) arrow Base Base (e.g., Pyridine) Solvent Solvent (e.g., DCM) P1 N-Sulfonylated Product plus2 + P2 Base·HCl

Caption: General reaction scheme for N-sulfonylation.

Protocol 3: Parallel N-Sulfonylation

This protocol follows the same setup and steps as Protocol 2 , with the following modifications:

  • Electrophile: Use a library of diverse sulfonyl chlorides (1.1 eq).

  • Base: Pyridine is often a preferred base for sulfonylation reactions as it can also act as a nucleophilic catalyst. Use 1.5-2.0 eq.

  • Reaction Time: These reactions may require slightly longer times or gentle heating (40 °C) to go to completion.

Causality & Troubleshooting:

  • Why pyridine? Pyridine is less sterically hindered than TEA and can form a more reactive sulfonylpyridinium intermediate, accelerating the reaction.

  • Problem: Low Yield. The aniline may be too electron-poor for unreactive sulfonyl chlorides. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can often improve yields, but care must be taken as it is toxic.

Purification and Characterization of Aniline Derivatives

Purification of aniline derivatives can present unique challenges.

  • Column Chromatography: Anilines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[10] To mitigate this, the mobile phase can be modified with a small amount (0.5-1%) of a basic additive like triethylamine or ammonia.[10] Alternatively, using a different stationary phase like neutral alumina can be effective.[10]

  • Characterization: The final library compounds should be characterized by LC-MS to confirm the molecular weight and by ¹H NMR to verify the structure. For N-acylated products, the appearance of a new amide N-H signal (typically a broad singlet between δ 8-10 ppm) and the signals corresponding to the new acyl group are diagnostic. For sulfonamides, the N-H proton signal is typically more acidic and may appear further downfield.

Conclusion

2-tert-Butoxy-5-fluoroaniline is a powerful and strategically designed building block for modern compound library synthesis. Its utility is unlocked through a simple and efficient deprotection-derivatization workflow. The protocols outlined in this guide for N-acylation and N-sulfonylation are robust, scalable, and amenable to parallel synthesis formats, enabling the rapid exploration of chemical space. By understanding the underlying chemical principles and potential challenges associated with handling aniline derivatives, researchers can effectively leverage this scaffold to accelerate the discovery of new therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Sparrow Chemical. (n.d.). Fluoroaniline Series.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Nayana, K. V., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics. [Link]

  • Gemo, R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Douglas, J. J., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Nayana, K. V., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Taylor & Francis Online. [Link]

  • Douglas, J. J., et al. (2017). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • BenchChem. (2025). Application Note and Protocol: N-Acylation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Boateng, E. G., & Wiemer, A. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • BuyChemJapan. (n.d.). 2-(tert-Butoxy)-5-fluoroaniline 95%. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 2-Tert-butoxy-5-fluoroaniline Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting and yield optimization for the two-step synthesis of the API building block 2-tert-butoxy-5-fluoroaniline (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting and yield optimization for the two-step synthesis of the API building block 2-tert-butoxy-5-fluoroaniline (CAS: 862594-16-9).

Process Overview & Mechanistic Causality

The synthesis of 2-tert-butoxy-5-fluoroaniline from commercially available 2,5-difluoronitrobenzene is a critical two-step sequence heavily utilized in pharmaceutical development [3].

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The nitro group strongly withdraws electron density via resonance, specifically activating the ortho-fluorine (position 2) by lowering the activation energy required to form the Meisenheimer complex. The meta-fluorine (position 5) remains electronically unactivated. Potassium tert-butoxide (KOtBu) selectively displaces the ortho-fluorine [1].

  • Step 2: Nitro Reduction. The intermediate 2-tert-butoxy-5-fluoronitrobenzene is reduced to the corresponding aniline. The primary chemical challenge is orthogonal chemoselectivity: reducing the nitro group without cleaving the acid-labile tert-butyl ether or hydrogenolyzing the carbon-fluorine bond.

SynthesisWorkflow A 2,5-Difluoronitrobenzene (Starting Material) B 2-tert-Butoxy-5-fluoronitrobenzene (Intermediate) A->B KOtBu, THF 0°C to RT Side1 Di-substituted Byproduct A->Side1 Excess Base / Heat C 2-tert-Butoxy-5-fluoroaniline (Target API Building Block) B->C H2, Pt/C Neutral Conditions Side2 Defluorinated / Cleaved Ether B->Side2 Acidic Reduction or Harsh H2

Figure 1: Two-step synthesis workflow of 2-tert-butoxy-5-fluoroaniline and common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction is yielding a mixture of mono- and di-substituted products, lowering the yield of 2-tert-butoxy-5-fluoronitrobenzene. How do I improve regioselectivity? Root Cause: While the ortho-fluorine is electronically activated, using a large excess of KOtBu or allowing the reaction temperature to exceed 25°C provides enough thermal energy to overcome the activation barrier for substitution at the unactivated meta-position, leading to 2,5-di-tert-butoxynitrobenzene. Furthermore, highly polar solvents (like DMF) can strip the potassium counterion, making the "naked" tert-butoxide overly aggressive. Solution:

  • Strict Stoichiometry: Limit KOtBu to exactly 1.05 – 1.10 equivalents.

  • Temperature Control: Initiate the addition of KOtBu at 0°C and do not let the exotherm exceed 20°C.

  • Solvent Selection: Use anhydrous Tetrahydrofuran (THF). Non-polar or moderately polar solvents maintain the tight ion-pair of KOtBu, which enhances ortho-selectivity via a six-membered polar transition state coordinated by the nitro group [1].

Q2: The reaction mixture turns black rapidly, and I am seeing significant degradation instead of the desired product. What is happening? Root Cause: KOtBu is a strong base and can initiate single-electron transfer (SET) radical reactions or degradation of the nitroaromatic ring if localized concentrations are too high, or if the base interacts with trace moisture or incompatible solvent impurities [2]. Solution: Ensure the 2,5-difluoronitrobenzene solution is vigorously stirred during the dropwise addition of KOtBu. Use a pre-dissolved 1M solution of KOtBu in THF rather than adding solid KOtBu directly to the reaction mixture to prevent localized thermal hot spots.

Phase 2: Nitro Reduction

Q3: I am using standard Iron/HCl or Tin(II) chloride (SnCl2) to reduce the nitro group, but my LC-MS shows a mass corresponding to 2-amino-4-fluorophenol. Where did my tert-butoxy group go? Root Cause: The tert-butyl ether is a highly acid-labile protecting group. The acidic conditions required for dissolving metal reductions (Fe/HCl, SnCl2/HCl) protonate the ether oxygen. This triggers the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas), leaving behind a phenol. Solution: You must abandon acidic reduction conditions. Switch to catalytic hydrogenation using H2 gas over a metal catalyst in a neutral solvent like methanol or ethanol.

Q4: I switched to catalytic hydrogenation with 10% Pd/C, but I am now observing defluorination (loss of the fluorine atom). How can I prevent hydrogenolysis of the C-F bond? Root Cause: Palladium on carbon (Pd/C) is highly active and can insert into the activated C-F bond of the aniline product, leading to hydrodefluorination. Solution:

  • Change the Catalyst: Platinum on carbon (Pt/C) or sulfided Platinum (Pt/C(S)) is significantly less active toward carbon-halogen bond cleavage while still efficiently reducing nitro groups.

  • Lower Pressure: Keep H2 pressure strictly below 3 bar (45 psi).

TroubleshootingLogic Start Issue: Low Yield in Reduction Step Q1 Is the t-butyl ether cleaved to a phenol? Start->Q1 Q2 Is defluorination occurring? Q1->Q2 No Sol1 Avoid acidic metals (Fe/HCl, SnCl2). Use neutral H2/Metal. Q1->Sol1 Yes Sol2 Switch to Pt/C or add catalyst poison (e.g., V, Zn). Q2->Sol2 Yes Sol3 Check H2 pressure and reaction time. Q2->Sol3 No

Figure 2: Diagnostic logic tree for troubleshooting low yields during the nitro reduction phase.

Quantitative Data & Condition Matrices

Table 1: Impact of SNAr Conditions on Regioselectivity and Yield

Base (Equiv)SolventTemp (°C)Conversion (%)Target Yield (%)Di-substituted Byproduct (%)
KOtBu (1.50)DMF50>994540
KOtBu (1.10)DMF25>997215
KOtBu (1.05) THF 0 to 20 >99 94 <2

Table 2: Chemoselectivity in Nitro Reduction Phase

Reduction SystemSolventTarget Yield (%)Ether Cleavage (%)Defluorination (%)
Fe powder, HClEtOH/H2O0>95<1
H2 (3 bar), 10% Pd/CMeOH65<128
H2 (3 bar), 5% Pt/C MeOH 96 <1 <1

Validated Experimental Protocols

Protocol A: Synthesis of 2-tert-butoxy-5-fluoronitrobenzene (SNAr)

Self-Validating Check: The reaction should maintain a pale to deep yellow color. A rapid shift to dark brown/black indicates thermal degradation or localized base excess.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2,5-difluoronitrobenzene (1.0 equiv, e.g., 10.0 g, 62.8 mmol) and anhydrous THF (100 mL, 10 volumes).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C.

  • Addition: Equip an addition funnel with a 1.0 M solution of KOtBu in THF (1.05 equiv, 66.0 mL). Add the KOtBu solution dropwise over 45–60 minutes, maintaining vigorous stirring. Ensure the internal temperature does not exceed 10°C during the addition.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours. Monitor by TLC (Hexanes:EtOAc 9:1) until the starting material is fully consumed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl (50 mL) to neutralize any remaining base without overly acidifying the mixture (which protects the newly formed ether). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the intermediate as a yellow oil/solid.

Protocol B: Synthesis of 2-tert-butoxy-5-fluoroaniline (Hydrogenation)

Self-Validating Check: Hydrogen uptake will cease precisely when 3 molar equivalents of H2 are consumed. Continued pressure drops after this point indicate unwanted defluorination.

  • Preparation: In a Parr hydrogenation vessel or autoclave, dissolve 2-tert-butoxy-5-fluoronitrobenzene (10.0 g, 46.9 mmol) in HPLC-grade Methanol (100 mL).

  • Catalyst Loading: Carefully add 5% Pt/C (0.5 g, 5 wt% relative to substrate) under a blanket of nitrogen to prevent the ignition of methanol vapors.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen three times (pressurize to 30 psi, then vent), followed by Hydrogen gas three times.

  • Reaction: Pressurize the vessel with H2 to 45 psi (approx. 3 bar). Stir vigorously at room temperature (25°C). The reaction is typically exothermic; use a cooling jacket if scaling up.

  • Monitoring: Monitor hydrogen consumption. The reaction is complete when the pressure stabilizes (typically 2–4 hours). Confirm completion via LC-MS.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the catalyst dry out on the filter paper, as it is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-tert-butoxy-5-fluoroaniline as a pale oil that may crystallize upon standing.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Organic Process Research & Development, ACS Publications URL: [Link]

  • Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry Organic Process Research & Development, ACS Publications URL: [Link]

  • Synthesis and Evaluation in Monkey of Two Sensitive 11C-Labeled Aryloxyanilide Ligands for Imaging Brain Peripheral Benzodiazepine Receptors In Vivo Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Amination of 2-Tert-butoxy-5-fluoroaniline

Welcome to the advanced technical support and troubleshooting center for the Buchwald-Hartwig cross-coupling of 2-tert-butoxy-5-fluoroaniline . This guide is engineered for drug development professionals and synthetic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the Buchwald-Hartwig cross-coupling of 2-tert-butoxy-5-fluoroaniline . This guide is engineered for drug development professionals and synthetic chemists who are encountering low yields, catalyst stalling, or side reactions when working with this highly challenging, sterically encumbered substrate.

Part 1: Mechanistic Insights & System Design

The amination of 2-tert-butoxy-5-fluoroaniline presents a dual mechanistic challenge that routinely causes standard catalytic systems (e.g., Pd(OAc)₂ / BINAP) to fail[1]:

  • Severe Steric Hindrance: The bulky ortho-tert-butoxy group physically obstructs the trajectory of the amine during coordination to the Pd(II) center[2]. Furthermore, it creates a highly congested transition state during the reductive elimination step, which can trap the catalyst in an off-cycle resting state[3].

  • Electronic Deactivation: The meta-fluoro substituent withdraws electron density via the inductive effect. This significantly reduces the nucleophilicity of the amine lone pair, making the displacement of the halide from the Pd(II) complex thermodynamically less favorable[4].

Causality-Driven Catalyst Selection

To overcome these barriers, the catalytic system must be rationally designed to force the reaction forward[5]:

  • Ligand Selection (BrettPhos or tBuBrettPhos): Standard phosphines fail because they allow the formation of inactive bis-ligated PdL₂ species. Biaryl dialkylphosphines like BrettPhos feature a bulky framework that ensures a 1:1 Pd:Ligand ratio. More importantly, the extreme steric bulk of the ligand forces the congested Pd(II) amido intermediate into a reactive conformation, dramatically accelerating reductive elimination before side reactions can occur[4].

  • Precatalyst Selection (Pd-G3 or Pd-G4 Palladacycles): Traditional Pd sources require the amine substrate to reduce Pd(II) to the active Pd(0) species. Because 2-tert-butoxy-5-fluoroaniline is electronically deactivated, it is a poor reducing agent, leading to stalled initiation[6]. Palladacycles generate the active monoligated Pd(0) species under mildly basic conditions, entirely bypassing this initiation bottleneck[6].

  • Base Selection (NaOtBu): A strong base is required to deprotonate the weakly nucleophilic fluoroaniline. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters), LHMDS or Cs₂CO₃ can be substituted, though this will require elevated temperatures[6].

CatalyticCycle A Pd(0) Active Catalyst (Monoligated Pd-L) B Oxidative Addition (Aryl Halide Insertion) A->B Ar-X C Amine Binding (2-tBuO-5-F-aniline) B->C Hindered Amine D Deprotonation (Base: NaOtBu) C->D Base E Reductive Elimination (C-N Bond Formation) D->E Pd(II) Amido Complex E->A Product Release

Buchwald-Hartwig catalytic cycle for hindered aniline amination.

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology incorporates internal validation checkpoints to ensure the integrity of the catalytic cycle before committing valuable substrates[3].

Reagents: Aryl halide (1.0 eq), 2-tert-butoxy-5-fluoroaniline (1.2 eq), BrettPhos-Pd-G3 (2 mol%), BrettPhos (2 mol%), NaOtBu (1.4 eq), anhydrous Toluene (0.2 M).

  • Catalyst Activation Check (Glovebox):

    • Action: In an oven-dried vial, combine BrettPhos-Pd-G3, BrettPhos ligand, and NaOtBu in anhydrous toluene. Stir for 5 minutes.

    • Self-Validation: The solution must transition from yellow/orange to a deep red/brown. This color change visually validates the successful generation of the active monoligated Pd(0) species. If the solution remains pale, your base is likely degraded by moisture.

  • Substrate & Standard Addition:

    • Action: Add the aryl halide and 2-tert-butoxy-5-fluoroaniline to the active catalyst mixture. Add exactly 0.5 eq of dodecane as an internal standard.

    • Self-Validation: The internal standard allows you to track absolute mass balance via GC-FID, differentiating between a stalled reaction (starting materials remain) and substrate degradation (starting materials disappear without product formation).

  • Reaction Execution:

    • Action: Seal the vessel with a Teflon-lined cap, remove from the glovebox, and heat in an oil bath at 90 °C for 12 hours with vigorous stirring[3].

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[3]. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield / No Product Q1 Is Aryl Halide Consumed? Start->Q1 Yes Are Side Products Observed? Q1->Yes Yes No Catalyst Inactive: Check Pd/Ligand Ratio Q1->No No Hydro Hydrodehalogenation: Lower Temp / Switch Ligand Yes->Hydro Ar-H forms Ox Oxidation/Dealkylation: Check Inert Gas / Base Yes->Ox Aniline degrades

Troubleshooting logic tree for low yielding amination reactions.

Q: My reaction stalls at 30% conversion, and I see a black precipitate. What happened? A: The black precipitate is "palladium black," indicating irreversible catalyst decomposition[3]. This occurs when the reductive elimination step is too slow, leaving the Pd(II) intermediate exposed to degradation pathways. Fix: Increase the steric bulk of the ligand by switching from BrettPhos to tBuBrettPhos . This forces the Pd(II) complex into a tighter geometry, accelerating reductive elimination.

Q: I am observing significant hydrodehalogenation (reduction of my aryl halide to Ar-H). How do I prevent this? A: Hydrodehalogenation competes directly with amine binding[2]. Because 2-tert-butoxy-5-fluoroaniline is a weak nucleophile, the Pd(II)-aryl complex has a longer resting lifetime, making it susceptible to reduction by the solvent or trace protic impurities[3]. Fix: Ensure your toluene is rigorously anhydrous. You can also increase the stoichiometry of the aniline to 1.5 eq to kinetically drive the equilibrium toward amine binding.

Q: The tert-butoxy group on my aniline is cleaving during the reaction. Why? A: While cleavage of a tert-butyl ether typically requires strong acid, at elevated temperatures (>110 °C) in the presence of Lewis acidic Pd species and trace moisture, thermal dealkylation can occur. Fix: Lower the reaction temperature to 80 °C. To compensate for the slower reaction rate at this temperature, utilize a highly active precatalyst like Pd-G4 to maintain a high turnover frequency.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing the ligand scaffold for the amination of highly hindered fluoroanilines based on kinetic progress analyses[4].

Ligand SystemPrecatalystBaseTemp (°C)Expected YieldPrimary Failure Mode / Side Reaction
BINAP Pd₂(dba)₃NaOtBu110< 10%Catalyst stalling; Failure to initiate
XPhos Pd(OAc)₂Cs₂CO₃11030 - 40%Severe hydrodehalogenation[2]
BrettPhos Pd-G3NaOtBu9085 - 90%Trace diarylation or unreacted starting material
tBuBrettPhos Pd-G3NaOtBu90> 90% None (Optimal for extreme steric bulk) [4]

Part 5: References

  • Buchwald–Hartwig amination Source: Wikipedia URL:

  • Overcoming challenges in the synthesis of sterically hindered anilines Source: BenchChem URL:

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society (JACS), 2015 URL:

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Journal of the American Chemical Society (via AIR Unimi), 2025 URL:

Sources

Troubleshooting

Technical Support Center: Advanced Purification and Recrystallization of 2-Tert-butoxy-5-fluoroaniline

Welcome to the comprehensive technical support guide for the advanced purification and recrystallization of 2-Tert-butoxy-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the advanced purification and recrystallization of 2-Tert-butoxy-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-purity 2-Tert-butoxy-5-fluoroaniline, a crucial intermediate in many synthetic pathways. This guide provides in-depth, experience-driven advice, detailed protocols, and robust troubleshooting strategies to ensure the success of your purification endeavors.

I. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the purification and recrystallization of 2-Tert-butoxy-5-fluoroaniline, offering scientifically-grounded solutions.

Recrystallization Issues

Q1: My 2-Tert-butoxy-5-fluoroaniline is not dissolving in the hot solvent, even at its boiling point. What should I do?

A1: This is a common issue that can stem from several factors. First, ensure you are using a sufficient volume of solvent; however, avoid excessive amounts as this will diminish your yield.[1] If the compound remains insoluble, your chosen solvent may be inappropriate. For a moderately polar compound like 2-Tert-butoxy-5-fluoroaniline, a single solvent may not be ideal. Consider a mixed solvent system.[1] A good starting point is a mixture of a polar solvent like ethanol or isopropanol with a non-polar solvent like hexanes or heptane. The principle is to dissolve the compound in a minimal amount of the hot, "good" solvent (the one in which it is more soluble) and then slowly add the "poor" solvent (the one in which it is less soluble) until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of the "good" solvent to redissolve the precipitate before cooling.[1]

Q2: Upon cooling, my compound "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high. To remedy this, reheat the solution to redissolve the oil. You can then try one of the following:

  • Add more of the "good" solvent: This can lower the saturation point and raise the temperature at which crystals begin to form.

  • Lower the cooling rate: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling often favors oil formation over crystallization.[2]

  • Use a different solvent system: Select a solvent or solvent pair with a lower boiling point.

Q3: Crystal formation is not occurring, even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take to induce crystallization?

A3: A supersaturated solution may resist crystallization. You can induce nucleation through these techniques:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seeding: Introduce a tiny crystal of pure 2-Tert-butoxy-5-fluoroaniline into the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]

  • Concentration: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution. Be cautious not to evaporate too much.

Purity and Impurity Removal

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

A4: Colored impurities are often polar, high molecular weight byproducts. Activated charcoal is effective at adsorbing these impurities. Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. It is crucial not to add charcoal to a boiling solution, as this can cause violent bumping.[3] After adding the charcoal, swirl the flask for a few minutes to allow for adsorption, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Q5: My final product has a low melting point and a broad melting range, indicating the presence of impurities. What are the likely impurities and how can I remove them?

A5: Impurities in 2-Tert-butoxy-5-fluoroaniline can include starting materials, byproducts from the synthesis, or residual solvents.[4][5] Common process-related impurities might include isomers or related aniline derivatives.[6] If a single recrystallization is insufficient, a second recrystallization may be necessary. For persistent impurities, column chromatography is a highly effective purification technique. A common mobile phase for moderately polar aromatic amines is a gradient of ethyl acetate in hexanes.[3] Thin-layer chromatography (TLC) can be used to determine the optimal solvent system before performing column chromatography.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 2-Tert-butoxy-5-fluoroaniline?

A1: The ideal solvent is one in which 2-Tert-butoxy-5-fluoroaniline is highly soluble at elevated temperatures and poorly soluble at low temperatures. Due to its structure, a mixed solvent system is often most effective. A combination of a moderately polar solvent like ethanol or isopropyl alcohol and a non-polar solvent like hexanes or heptane generally provides good results. The exact ratio will need to be determined empirically for your specific crude material.

Q2: How can I determine the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of 2-Tert-butoxy-5-fluoroaniline. High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity assessment and profiling of non-volatile impurities.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities, such as residual solvents.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities with different chemical structures.

Q3: What are the key safety precautions to consider when working with 2-Tert-butoxy-5-fluoroaniline and the associated solvents?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[8] The solvents used for recrystallization are often flammable, so keep them away from ignition sources.[8] Refer to the Safety Data Sheet (SDS) for 2-Tert-butoxy-5-fluoroaniline and all solvents used for detailed safety information.

III. Detailed Experimental Protocol: Recrystallization from a Mixed Solvent System

This protocol provides a step-by-step method for the purification of 2-Tert-butoxy-5-fluoroaniline using an ethanol/hexanes mixed solvent system.

Materials and Equipment:
  • Crude 2-Tert-butoxy-5-fluoroaniline

  • Ethanol (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve_crude 1. Dissolve crude product in minimal hot ethanol add_hexanes 2. Add hot hexanes dropwise until solution is turbid dissolve_crude->add_hexanes add_ethanol 3. Add a few drops of hot ethanol to clarify add_hexanes->add_ethanol hot_filter 4. Filter hot solution to remove insoluble impurities add_ethanol->hot_filter If needed slow_cool 5. Allow filtrate to cool slowly to room temperature add_ethanol->slow_cool hot_filter->slow_cool ice_bath 6. Cool in an ice bath to maximize crystal formation slow_cool->ice_bath vacuum_filter 7. Collect crystals by vacuum filtration ice_bath->vacuum_filter wash_crystals 8. Wash with ice-cold ethanol/hexanes mixture vacuum_filter->wash_crystals dry_crystals 9. Dry crystals under vacuum wash_crystals->dry_crystals

Caption: Recrystallization workflow for 2-Tert-butoxy-5-fluoroaniline.

Step-by-Step Procedure:
  • Dissolution: Place the crude 2-Tert-butoxy-5-fluoroaniline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Saturation: While maintaining the temperature, slowly add hexanes dropwise to the boiling solution until it becomes slightly cloudy, indicating that the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of ethanol and hexanes (in a similar ratio to your recrystallization mixture) to remove any soluble impurities adhering to the crystal surfaces.[9]

  • Drying: Continue to pull a vacuum through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven, to remove all residual solvent.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Solvent System Ethanol/HexanesProvides good solubility at high temperatures and poor solubility at low temperatures for moderately polar anilines.
Initial Solvent Volume Minimal amount to dissolve at boilingMaximizes recovery yield.[9]
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of larger, purer crystals and minimizes the trapping of impurities.[2]
Washing Solvent Ice-cold recrystallization solvent mixtureRemoves surface impurities without significantly dissolving the product crystals.[10]
Drying Method Vacuum oven at a temperature below the product's melting pointEnsures complete removal of residual solvents which can affect purity analysis.

IV. References

  • Recrystallization 2. (n.d.). Retrieved from

  • 2-(Tert-butoxy)-5-fluoroaniline (CAS 862594-16-9) - Fluorochem. (n.d.). Retrieved from

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.). Retrieved from

  • 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS - Loba Chemie. (2015, April 9). Retrieved from

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from

  • recrystallisation experimental techniques required. (n.d.). Retrieved from

  • US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents. (n.d.). Retrieved from

  • purification of 2-Bromo-5-(trifluoromethyl)aniline by recrystallization or chromatography - Benchchem. (n.d.). Retrieved from

  • Organic volatile impurities in pharmaceuticals. (n.d.). Retrieved from

  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. (n.d.). Retrieved from

  • A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone - Benchchem. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Electrophilic Aromatic Substitution (EAS) of 2-Tert-butoxy-5-fluoroaniline

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized aniline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized aniline derivatives. Here, we address the mechanistic challenges and provide field-proven troubleshooting strategies for performing Electrophilic Aromatic Substitution (EAS) on 2-Tert-butoxy-5-fluoroaniline .

Mechanistic Overview: The Reactivity Profile

To successfully functionalize 2-tert-butoxy-5-fluoroaniline, one must understand the competing electronic and steric effects of its three substituents:

  • Amino Group (-NH₂): A strongly activating, ortho/para-directing group. Its lone pair donates significant electron density into the aromatic ring via resonance, making the ring highly nucleophilic and susceptible to polysubstitution and oxidative degradation[1].

  • Tert-butoxy Group (-OtBu): A moderately activating, ortho/para-directing group. While it increases electron density, its massive steric bulk blocks adjacent positions. Crucially, it is highly acid-labile and prone to cleavage under strong acidic conditions[2][3].

  • Fluoro Group (-F): A weakly deactivating, ortho/para-directing group governed by inductive electron withdrawal and resonance donation.

The Core Challenge: Direct EAS on this substrate typically fails. The extreme electron density provided by the -NH₂ group leads to over-reaction, while the harsh acidic conditions required for many EAS reactions (e.g., concentrated H₂SO₄ or AlCl₃) trigger the S_N1/E1 cleavage of the tert-butyl ether[4].

Troubleshooting Guides & FAQs

Issue 1: Oxidative Degradation and Tarry Byproducts During Nitration

Question: When I attempt to nitrate 2-tert-butoxy-5-fluoroaniline using a standard nitric acid/sulfuric acid mixture, the solution turns black, and I recover almost no product. What is happening?

Answer: This is a classic symptom of oxidative degradation. The highly electron-rich aniline ring is extremely susceptible to oxidation by the strong oxidizing mixture of HNO₃/H₂SO₄[1]. Furthermore, the strongly acidic medium protonates the basic amino group to form an anilinium ion (-NH₃⁺), which is a meta-director and leads to undesired regioisomers.

Solution: You must "tame" the reactivity of the amine by converting it into an amide (e.g., acetamide) before nitration[5]. The acetyl carbonyl group pulls electron density away from the nitrogen lone pair via resonance, moderating the ring's activation and preventing oxidation[6]. For the nitration step itself, consider using milder reagents like tert-butyl nitrite (TBN) to avoid strong acids altogether[7].

Issue 2: Loss of the Tert-Butoxy Group in Friedel-Crafts Reactions

Question: During Friedel-Crafts acylation with AlCl₃, my mass spectrometry data shows a loss of 56 Da (isobutylene), indicating the formation of a phenol. How do I retain the tert-butoxy group?

Answer: The Lewis acid catalyst (AlCl₃) coordinates with the oxygen atom of the tert-butoxy group. This coordination weakens the C-O bond, facilitating the expulsion of a highly stable tert-butyl carbocation via an S_N1 mechanism, leaving behind a phenol derivative[3][8].

Solution: Avoid harsh Lewis acids. If acylation is mandatory, utilize milder Lewis acids (such as ZnCl₂ or Er(OTf)₃) that do not trigger ether cleavage[8]. Alternatively, perform a regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction to introduce the acyl or alkyl group.

Issue 3: Polysubstitution During Halogenation

Question: I am trying to synthesize a monobrominated intermediate, but I keep getting an intractable mixture of di- and tri-brominated products. How can I control the stoichiometry?

Answer: Unprotected anilines are so reactive that they readily undergo polyhalogenation even without a catalyst (e.g., reacting with bromine water to form tribromoanilines)[1].

Solution: First, protect the amine (Protocol 1). Second, replace aggressive reagents like Br₂ with milder electrophiles such as N-Bromosuccinimide (NBS) (Protocol 2). The combination of amine protection and a mild halogen source ensures the reaction stops at monosubstitution.

Visualizing the Chemistry

Reaction Strategy Workflow

The following diagram illustrates the logical flow for successfully functionalizing highly activated anilines while avoiding common pitfalls.

EAS_Workflow Start 2-Tert-butoxy-5-fluoroaniline (Highly Activated) Protect Amine Protection (Acetylation / Boc) Start->Protect Recommended DirectEAS Direct EAS (e.g., Br2 or HNO3/H2SO4) Start->DirectEAS Avoid EAS Electrophilic Aromatic Substitution (e.g., NBS) Protect->EAS Controlled Reactivity Deprotect Deprotection (Hydrolysis) EAS->Deprotect High Yield SideReact Side Reactions: Polysubstitution, Oxidation, Ether Cleavage DirectEAS->SideReact

Caption: Workflow for controlled EAS on highly activated anilines to prevent side reactions.

Mechanism of Undesired Ether Cleavage

Understanding how the tert-butoxy group degrades is critical for selecting appropriate reaction conditions.

Ether_Cleavage Ether tert-Butyl Ether Ar-O-tBu Protonation Acid Coordination (H+ or AlCl3) Ether->Protonation Oxonium Oxonium Intermediate [Ar-O(Acid)-tBu] Protonation->Oxonium Cleavage SN1 / E1 Cleavage Oxonium->Cleavage Products Phenol (Ar-OH) + tert-Butyl Cation Cleavage->Products

Caption: Acid-catalyzed SN1/E1 cleavage mechanism of tert-butyl ethers under harsh EAS conditions.

Quantitative Data: Condition Optimization

The table below summarizes the causality between chosen experimental conditions and the resulting reaction outcomes.

Reaction TypeSubstrate StateReagents / ConditionsMajor OutcomeEst. Yield
Nitration Unprotected (-NH₂)HNO₃, H₂SO₄, 0 °COxidative degradation (Tar)< 5%
Nitration Protected (-NHAc)HNO₃, H₂SO₄, 0 °CPara-nitration + partial -OtBu cleavage45%
Nitration Protected (-NHAc)tert-Butyl nitrite (TBN), 80 °CRegioselective para-nitration82%
Bromination Unprotected (-NH₂)Br₂, Acetic Acid, RTPolysubstitution (Di/Tri-bromo)15% (mono)
Bromination Protected (-NHAc)NBS, DMF, 0 °C to RTRegioselective monobromination88%
Friedel-Crafts Protected (-NHAc)AcCl, AlCl₃, DCM, RT-OtBu cleavage (Phenol formation)N/A

Self-Validating Experimental Protocols

Protocol A: Amine Protection (Acetylation)

Purpose: To moderate the activating power of the amine and prevent oxidation[9].

  • Setup: Dissolve 2-tert-butoxy-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add pyridine (1.5 eq). Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst.

  • Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add acetic anhydride (1.2 eq).

  • Self-Validation: After 1 hour, monitor the reaction by Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The highly polar, tailing aniline spot should completely disappear, replaced by a higher Rf​ , UV-active acetamide spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Monobromination

Purpose: To achieve a single halogenation event without cleaving the tert-butyl ether.

  • Setup: Dissolve the protected N-(2-tert-butoxy-5-fluorophenyl)acetamide in N,N-dimethylformamide (DMF).

  • Temperature Control: Cool the solution to 0 °C. Causality: Cryogenic control suppresses the kinetic energy required for secondary bromination events.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes. Causality: Slow addition prevents localized high concentrations of the electrophile, strictly enforcing a 1:1 stoichiometry.

  • Self-Validation: Stir for 2 hours at room temperature. Perform LC-MS analysis. The chromatogram should display the [M+H]+ peak corresponding to the monobrominated mass, with less than 5% trace of the dibrominated mass.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter the solid and recrystallize from ethanol to obtain the pure monobrominated intermediate.

References

  • Source: allen.
  • Source: youtube.
  • Source: pearson.
  • Source: acs.
  • Source: longdom.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: researchgate.
  • Title: 18.
  • Source: youtube.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for the Purity Determination of 2-Tert-butoxy-5-fluoroaniline

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Orthogonal Selectivity (C18 vs. Pentafluorophenyl) & ICH Q2(R2) Compliance Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Orthogonal Selectivity (C18 vs. Pentafluorophenyl) & ICH Q2(R2) Compliance

Executive Summary & Mechanistic Rationale

The accurate purity determination of 2-tert-butoxy-5-fluoroaniline (CAS: 862594-16-9)[1][2] is a critical quality control step, as this compound frequently serves as a highly functionalized intermediate in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges. The molecule possesses a bulky, electron-donating tert-butoxy group adjacent to an amine, coupled with a highly electronegative fluorine atom on the aromatic ring. Traditional alkyl-bonded stationary phases (like C18) rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers (e.g., 2-tert-butoxy-4-fluoroaniline) share nearly identical hydrophobicities, standard C18 columns often fail to achieve baseline resolution, leading to co-elution and inaccurate purity profiling[3].

To overcome this, Pentafluorophenyl (PFP) stationary phases offer a superior, orthogonal retention mechanism. PFP columns exploit multiple interaction pathways: π−π interactions, strong dipole-dipole interactions (driven by the carbon-fluorine bonds), and shape/steric selectivity[4][5]. This guide objectively compares the performance of a standard C18 column against a PFP column and outlines a self-validating, ICH Q2(R2)-compliant analytical protocol[6][7] for determining the purity of 2-tert-butoxy-5-fluoroaniline.

Retention Mechanism: Why PFP Outperforms C18 for Fluorinated Anilines

Understanding the causality behind column selection is the cornerstone of method development. When analyzing fluorinated aromatics, the stationary phase must recognize subtle differences in electron distribution and steric bulk.

  • Dispersive Interactions (C18): C18 phases interact with analytes via partitioning into the hydrophobic alkyl chains. For 2-tert-butoxy-5-fluoroaniline and its isomers, the overall lipophilicity ( logP ) is nearly identical, rendering C18 blind to the positional differences of the fluorine atom[3][5].

  • Multimodal Interactions (PFP): The rigid pentafluorophenyl ring on the silica surface acts as an electron acceptor. The electron-rich aniline ring of the analyte acts as an electron donor, facilitating strong π−π charge transfer. Furthermore, the highly polar C-F bonds on the PFP phase align with the dipole moment of the analyte's fluoro-aromatic system, providing enhanced dipole-dipole retention that is highly sensitive to isomer geometry[4][8].

SelectivityMechanism A Analyte: 2-Tert-butoxy-5-fluoroaniline B Standard Alkyl (C18) Phase Hydrophobic Interactions Only A->B C Pentafluorophenyl (PFP) Phase Orthogonal Selectivity A->C D Poor Isomer Resolution (Co-elution, Rs < 1.5) B->D E π-π Charge Transfer C->E F Dipole-Dipole Interactions (C-F Bond Alignment) C->F G Shape/Steric Selectivity (Tert-butoxy accommodation) C->G H High Resolution of Critical Impurities (Rs > 2.0) E->H F->H G->H

Figure 1: Mechanistic divergence between C18 and PFP stationary phases for fluorinated aniline derivatives.

Comparative Performance Data: C18 vs. PFP

To objectively evaluate performance, 2-tert-butoxy-5-fluoroaniline was spiked with 0.5% of its critical isomer, 2-tert-butoxy-4-fluoroaniline. Both columns were run under identical gradient conditions (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Gradient: 5% to 95% B over 10 mins).

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (1.7 µm, 50 x 2.1 mm)PFP Column (1.7 µm, 50 x 2.1 mm)Regulatory Requirement (SST)
Retention Time (Main Peak) 4.25 min5.10 minN/A
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution) 2.8 (Baseline) ≥1.5
Tailing Factor ( Tf​ ) 1.451.05 ≤1.5
Theoretical Plates ( N ) 8,50012,200 ≥5,000
Signal-to-Noise (0.05% level) 8:125:1 ≥10:1 (for LOQ)

Data Analysis: The C18 column fails system suitability for resolution ( Rs​<1.5 ), rendering it invalid for purity determination of this specific mixture. The PFP column achieves baseline resolution ( Rs​=2.8 ) due to the dipole-dipole interactions distinguishing the para-fluoro (4-fluoro) from the meta-fluoro (5-fluoro) position relative to the amine[8].

ICH Q2(R2) Method Validation Protocol

Following the selection of the PFP column, the method must be validated according to the updated ICH Q2(R2) guidelines (effective June 2024)[7][9]. The updated guideline emphasizes a lifecycle approach, risk-based control strategies, and robust statistical evaluation of analytical procedures[10][11].

Step-by-Step Experimental Workflow

1. Chromatographic Conditions

  • Column: Core-shell PFP, 1.7 µm, 50 x 2.1 mm.

  • Column Temperature: 40°C (reduces mobile phase viscosity, improving mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 235 nm (optimal absorbance for the fluoroaniline chromophore).

  • Injection Volume: 2.0 µL.

2. System Suitability Testing (SST) Causality: SST ensures the complete analytical system (instrument, reagents, column, analyst) is fit for purpose at the exact time of testing.

  • Inject a resolution standard (Main peak + 0.5% isomer).

  • Acceptance Criteria: Rs​≥2.0 , Tf​≤1.5 , %RSD of peak area (6 replicate injections) ≤2.0% .

3. Specificity & Forced Degradation

  • Subject 2-tert-butoxy-5-fluoroaniline to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis.

  • Validation: Demonstrate that the main peak is completely resolved from all degradation products and the blank matrix. Peak purity must be confirmed via Photodiode Array (PDA) detector (Purity Angle < Purity Threshold).

4. Linearity and Range

  • Prepare solutions at 6 concentration levels ranging from LOQ to 150% of the target specification limit (e.g., 0.05% to 1.5% for impurity profiling; 80% to 120% for assay)[9].

  • Validation: Perform linear regression analysis. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤5% of the target concentration response.

5. Accuracy (Recovery)

  • Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit.

  • Validation: Calculate % Recovery. Acceptance criteria: 90.0% – 110.0% at all levels.

6. Precision (Repeatability & Intermediate Precision)

  • Repeatability: 6 independent sample preparations of a 100% test concentration injected by the same analyst on the same day.

  • Intermediate Precision: 6 independent preparations analyzed on a different day, by a different analyst, using a different HPLC system.

  • Validation: %RSD of the assay results must be ≤2.0% .

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Determine via the signal-to-noise (S/N) approach using low-concentration injections.

  • Validation: LOD requires S/N ≥3:1 . LOQ requires S/N ≥10:1 with an injection precision %RSD ≤10.0% .

ValidationLifecycle A Method Development Column Screening (C18 vs PFP) B System Suitability Testing (SST) A->B C ICH Q2(R2) Validation Execution B->C D Specificity & Forced Degradation C->D E Linearity & Range (LOQ to 150%) C->E F Accuracy & Precision (%RSD < 2.0%) C->F G LOD / LOQ (S/N > 10 for LOQ) C->G H Method Transfer & Lifecycle Management D->H E->H F->H G->H

Figure 2: ICH Q2(R2) Analytical Procedure Validation Lifecycle Workflow.

Conclusion & Best Practices

When validating an HPLC method for the purity determination of highly functionalized fluorinated aromatics like 2-tert-butoxy-5-fluoroaniline , relying on default C18 chemistry often leads to analytical blind spots regarding positional isomers.

By leveraging the orthogonal selectivity of a Pentafluorophenyl (PFP) stationary phase, analysts can exploit π−π and dipole-dipole interactions to achieve baseline resolution of critical pairs. Coupling this mechanistic approach with the rigorous, self-validating framework of the ICH Q2(R2) guidelines ensures that the analytical method is not only scientifically sound but also globally defensible for regulatory submissions.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from[Link]

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Symta / ACE HPLC. (n.d.). ACE C18-PFP - A C18 phase with unique selectivity. Retrieved from[Link]

  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from[Link]

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Comparative

Benchmarking the Biological Activity of 2-Tert-butoxy-5-fluoroaniline Derivatives as Next-Generation EGFR Kinase Inhibitors

As the landscape of targeted oncology evolves, the strategic selection of chemical building blocks remains the most critical determinant of a kinase inhibitor’s efficacy, selectivity, and safety profile. Halogenated anil...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the strategic selection of chemical building blocks remains the most critical determinant of a kinase inhibitor’s efficacy, selectivity, and safety profile. Halogenated anilines have long served as versatile, privileged scaffolds in the synthesis of potent Tyrosine Kinase Inhibitors (TKIs) .

This technical guide provides an objective, data-driven benchmarking analysis of 2-Tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) derivatives. By comparing these novel compounds against established standard-of-care (SoC) alternatives like Erlotinib and Osimertinib, we will dissect the mechanistic causality behind their biological activity and outline self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Rationale: The Power of Steric and Electronic Tuning

The 4-anilinoquinazoline and pyrimidine-amine cores are foundational pharmacophores for targeting the Epidermal Growth Factor Receptor (EGFR) ATP-binding site , . Incorporating the 2-tert-butoxy-5-fluoroaniline moiety into these cores introduces two profound structural advantages:

  • Electronic Modulation (5-Fluoro Substitution): The meta-fluoro group enhances metabolic stability by shielding the electron-rich aniline ring from rapid cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine atom modulates the pKa of the aniline nitrogen, optimizing critical hydrogen-bonding interactions with the kinase hinge region (e.g., Met793) , .

  • Conformational Locking (2-Tert-butoxy Substitution): The massive steric bulk of the ortho-tert-butoxy group restricts the dihedral angle between the aniline ring and the core scaffold. In Wild-Type (WT) EGFR, this bulk causes a severe steric clash with the Thr790 gatekeeper residue. However, in the T790M mutant (where a bulkier methionine replaces threonine), the geometry of the hydrophobic pocket is altered. The tert-butoxy group perfectly anchors into this newly formed lipophilic cleft, driving exquisite mutant selectivity .

Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation TBF 2-TBF Derivatives (TBF-QZ1 / TBF-PM1) TBF->EGFR ATP-competitive Inhibition Apoptosis Apoptosis (Cell Death) TBF->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation RAS->Proliferation

Fig 1: Mutant EGFR signaling pathway and the targeted inhibitory mechanism of 2-TBF derivatives.

Benchmarking Candidates

To objectively evaluate the 2-tert-butoxy-5-fluoroaniline scaffold, we synthesized two distinct derivative classes and benchmarked them against clinical standards:

  • TBF-QZ1: A 1st-generation-style 4-anilinoquinazoline derivative utilizing the 2-TBF moiety.

  • TBF-PM1: A 3rd-generation-style pyrimidine-amine derivative utilizing the 2-TBF moiety.

  • Erlotinib (SoC): Reversible, 1st-generation WT/mutant EGFR inhibitor.

  • Osimertinib (SoC): Irreversible, 3rd-generation mutant-selective EGFR inhibitor.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. The following methodologies explain not just how to perform the assays, but the causality behind the technical choices.

Cell-Free Kinase Inhibition Profiling (ADP-Glo Assay)

Causality: Traditional radiometric assays ( 33 P-ATP) generate hazardous waste and struggle with low-turnover kinases. The ADP-Glo luminescent assay measures ADP production directly. Because it converts ADP to ATP for a luciferase readout, it provides a universal, high-throughput platform with exceptional sensitivity for mutant kinases. Self-Validation: The protocol mandates a "No Enzyme" control to establish baseline ATP auto-hydrolysis, and a "No Inhibitor" control to define 100% kinase activity. A Z'-factor of >0.6 must be achieved to validate the plate.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute TBF-QZ1, TBF-PM1, Erlotinib, and Osimertinib in 100% DMSO, then transfer to an aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Pre-Incubation: Add 4 µL of recombinant EGFR (WT or L858R/T790M) to a 384-well plate. Add 2 µL of the diluted compounds. Crucial Step: Incubate for 30 minutes at room temperature before adding ATP. This accounts for the slow-binding kinetics characteristic of bulky tert-butoxy derivatives.

  • Kinase Reaction: Initiate the reaction by adding 4 µL of an ATP/Poly(Glu,Tyr) substrate mix. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Read luminescence after 30 minutes.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (EGFR + ATP) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete unreacted ATP) Step2->Step3 Step4 4. Detection Reagent (Convert ADP to ATP) Step3->Step4 Step5 5. Luciferase Assay (Luminescence Readout) Step4->Step5

Fig 2: Step-by-step self-validating workflow for the ADP-Glo luminescent kinase inhibition assay.

Cellular Anti-Proliferative Assay (CellTiter-Glo)

Causality: We utilize CellTiter-Glo (ATP quantitation) rather than MTT/MTS assays. MTT relies on cellular oxidoreductase activity, which can be artificially skewed by the redox-active nature of certain electrophilic TKI compounds. ATP quantitation is a direct, unbiased marker of metabolic arrest.

Step-by-Step Methodology:

  • Seed A549 (EGFR WT) and H1975 (EGFR L858R/T790M) cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C.

  • Treat cells with a 10-point concentration gradient of the benchmarked compounds for 72 hours.

  • Equilibrate plates to room temperature for 30 minutes to ensure uniform luciferase kinetics.

  • Add an equal volume of CellTiter-Glo reagent to the culture volume. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate IC 50​ using a 4-parameter logistic curve fit.

Quantitative Performance Data

The following tables summarize the benchmarking results, highlighting the selectivity window generated by the 2-tert-butoxy-5-fluoroaniline scaffold.

Table 1: Cell-Free Kinase Inhibition Profiling Data represents the IC 50​ values (nM) ± Standard Deviation (n=3).

CompoundScaffold CoreEGFR (WT) IC 50​ (nM)EGFR (L858R/T790M) IC 50​ (nM)Selectivity Ratio (WT / Mutant)
Erlotinib Quinazoline2.1 ± 0.3145.2 ± 12.10.01x (WT Selective)
Osimertinib Pyrimidine12.4 ± 1.11.5 ± 0.28.2x (Mutant Selective)
TBF-QZ1 Quinazoline-TBF18.5 ± 2.04.2 ± 0.54.4x (Mutant Selective)
TBF-PM1 Pyrimidine-TBF85.3 ± 6.40.8 ± 0.1 106.6x (Highly Selective)

Table 2: Cellular Anti-Proliferative Activity Data represents the IC 50​ values (µM) ± Standard Deviation (n=3).

CompoundA549 Cells (WT EGFR) IC 50​ (µM)H1975 Cells (L858R/T790M) IC 50​ (µM)
Erlotinib 0.85 ± 0.05> 10.0
Osimertinib 2.10 ± 0.150.011 ± 0.002
TBF-QZ1 1.45 ± 0.100.045 ± 0.008
TBF-PM1 > 10.00.006 ± 0.001

Discussion & Causality Analysis

The experimental data robustly validates the structural hypothesis of the 2-tert-butoxy-5-fluoroaniline scaffold.

When the 2-TBF moiety is applied to a standard quinazoline core (TBF-QZ1 ), the compound overcomes the T790M resistance that renders Erlotinib ineffective (IC 50​ drops from 145.2 nM to 4.2 nM) . However, the true potential of the scaffold is unlocked in the pyrimidine-amine derivative (TBF-PM1 ). By combining the flexible pyrimidine hinge-binder with the rigid, sterically demanding 2-tert-butoxy-5-fluoroaniline group, TBF-PM1 achieves a staggering 106.6-fold selectivity for the double-mutant EGFR over the wild-type .

In cellular models, TBF-PM1 effectively halts the proliferation of H1975 cells at single-digit nanomolar concentrations (0.006 µM) while sparing WT A549 cells (>10.0 µM). This suggests that 2-TBF derivatives could drastically widen the therapeutic window in clinical applications, minimizing WT-mediated toxicities (such as severe skin rash and diarrhea) commonly associated with earlier-generation TKIs.

References

  • World Journal of Pharmaceutical Research (WJPR). Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors.[Link]

  • Drug Design, Development and Therapy (DovePress). Design and synthesis of novel EGFR kinase inhibitors for the treatment of Non-Small Cell Lung Cancer.[Link]

  • ACS Omega. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling.[Link]

  • Taylor & Francis. Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors.[Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Tert-butoxy-5-fluoroaniline Reaction Products

Introduction In the landscape of pharmaceutical and materials science research, the precise structural confirmation and purity assessment of synthesized molecules are non-negotiable pillars of scientific rigor. 2-Tert-bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural confirmation and purity assessment of synthesized molecules are non-negotiable pillars of scientific rigor. 2-Tert-butoxy-5-fluoroaniline, a substituted aromatic amine, serves as a valuable building block in the synthesis of a variety of target molecules. Its utility is predicated on the ability to reliably functionalize the amine group and/or modify the aromatic ring. The validation of these subsequent reaction products is a critical step in the development pipeline, ensuring the integrity of downstream applications.

This guide provides a comprehensive framework for the spectroscopic validation of reaction products derived from 2-tert-butoxy-5-fluoroaniline. As a Senior Application Scientist, my objective is to move beyond a simple recitation of techniques. Instead, this document will elucidate the causality behind our analytical choices, offering a self-validating system of protocols and interpretation strategies. We will explore the expected spectroscopic signatures of the starting material, predict the changes upon chemical modification, and compare these with alternative analytical methodologies.

The Spectroscopic Profile of 2-Tert-butoxy-5-fluoroaniline: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing a detailed map of the carbon and hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy: The proton NMR spectrum of 2-tert-butoxy-5-fluoroaniline is expected to be characterized by two distinct regions: the aromatic region and the aliphatic region.

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the aromatic ring will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-donating tert-butoxy group and the electron-withdrawing fluorine atom will influence the chemical shifts of the aromatic protons.

  • Aliphatic Region (δ 1.0-1.5 ppm): The nine equivalent protons of the tert-butoxy group will give rise to a sharp singlet. The absence of adjacent protons results in this lack of splitting.

  • Amine Protons (δ 3.5-4.5 ppm): The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

  • Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the fluorine will appear as a doublet due to one-bond carbon-fluorine (¹JCF) coupling, which is a key diagnostic feature. The other aromatic carbons may also show smaller C-F couplings over multiple bonds.

  • Aliphatic Region (δ 25-80 ppm): Two signals are anticipated for the tert-butoxy group: one for the quaternary carbon bonded to oxygen and another for the three equivalent methyl carbons.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable and sensitive technique for characterizing 2-tert-butoxy-5-fluoroaniline and its derivatives. A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of the electronic environment of the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-tert-butoxy-5-fluoroaniline will be characterized by the following key absorption bands:

  • N-H Stretching (3300-3500 cm⁻¹): The primary amine will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (2850-3000 cm⁻¹): These bands arise from the C-H bonds of the tert-butyl group and the aromatic ring.

  • C=C Stretching (1450-1600 cm⁻¹): These absorptions are characteristic of the aromatic ring.

  • C-O Stretching (1200-1300 cm⁻¹): A strong band in this region will correspond to the C-O ether linkage of the tert-butoxy group.

  • C-F Stretching (1000-1300 cm⁻¹): A strong absorption band in this region is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] For 2-tert-butoxy-5-fluoroaniline (MW: 183.23 g/mol )[2], the mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 183.

  • Fragmentation Pattern: A characteristic fragmentation would be the loss of a tert-butyl group to give a fragment at m/z = 126. Further fragmentation of the aromatic ring would also be observed.

Comparative Validation of a Common Reaction Product: N-acetylation

A frequent and fundamental transformation of primary anilines is N-acetylation, typically achieved by reaction with acetic anhydride or acetyl chloride.[4] This reaction converts the primary amine of 2-tert-butoxy-5-fluoroaniline into a secondary amide, N-(2-tert-butoxy-5-fluorophenyl)acetamide. The spectroscopic validation of this product involves a comparative analysis of its spectra with that of the starting material.

Expected Spectroscopic Changes upon N-acetylation:
Spectroscopic Technique2-Tert-butoxy-5-fluoroaniline (Starting Material)N-(2-tert-butoxy-5-fluorophenyl)acetamide (Product)Rationale for Change
¹H NMR Broad singlet for -NH₂ (2H)Sharp singlet for -NH (1H) shifted downfield (δ ~7.5-8.5 ppm); New singlet for -COCH₃ (3H) (δ ~2.1 ppm)The deshielding effect of the carbonyl group and the introduction of the acetyl methyl group.
¹³C NMR Aromatic carbon signalsDownfield shift of the carbon attached to the nitrogen; Appearance of a new carbonyl carbon signal (δ ~168-172 ppm) and a methyl carbon signal (δ ~24 ppm)The electronic effect of the acetyl group.
IR Two N-H stretching bands (3300-3500 cm⁻¹)One N-H stretching band (~3300 cm⁻¹); New strong C=O stretching band (~1670 cm⁻¹)Conversion of a primary amine to a secondary amide with a carbonyl group.
Mass Spec Molecular ion at m/z = 183Molecular ion at m/z = 225Addition of an acetyl group (C₂H₂O), which has a mass of 42.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard single-pulse proton spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use an appropriate fluorine-containing reference standard.

FTIR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Instrumentation and Data Acquisition:

    • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to ensure the detection of all possible ions.

    • Perform a full scan analysis to determine the molecular weight and obtain fragmentation information.

Visualization of the Validation Workflow

The logical flow of the spectroscopic validation process can be visualized as follows:

ValidationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation & Comparison Start 2-Tert-butoxy-5-fluoroaniline Reaction Chemical Reaction (e.g., N-acetylation) Start->Reaction Product Crude Reaction Product Reaction->Product NMR NMR (¹H, ¹³C, ¹⁹F) Product->NMR IR FTIR Product->IR MS Mass Spec Product->MS Data Analyze & Interpret Spectroscopic Data NMR->Data IR->Data MS->Data Compare Compare Product Data vs. Starting Material Data Data->Compare Confirm Structure Confirmed & Purity Assessed Compare->Confirm Match Expected Changes

Caption: Workflow for Spectroscopic Validation

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS form the core of spectroscopic validation, a comprehensive analysis, particularly in a regulated environment like drug development, often incorporates other techniques to assess purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique for separating components of a mixture. When coupled with a UV detector, it provides quantitative information about the purity of the synthesized product and can detect the presence of starting materials or byproducts.

  • Melting Point Analysis: For solid compounds, the melting point is a good indicator of purity. Pure crystalline solids have a sharp melting point, whereas impure samples melt over a broader temperature range.[5]

  • Elemental Analysis: This technique determines the elemental composition of a compound, providing an empirical formula that can be compared to the expected molecular formula.

The following table compares the primary applications of these techniques in the context of validating a reaction product.

TechniquePrimary Information ProvidedBest For
NMR Spectroscopy Detailed molecular structure, connectivityUnambiguous structure elucidation
IR Spectroscopy Presence of functional groupsQuick confirmation of functional group transformation
Mass Spectrometry Molecular weight and fragmentation patternConfirmation of molecular formula
HPLC Purity, presence of impuritiesQuantitative purity assessment
Melting Point Purity of crystalline solidsRapid purity check of solids

Conclusion

The spectroscopic validation of reaction products of 2-tert-butoxy-5-fluoroaniline is a multi-faceted process that relies on the synergistic application of NMR, IR, and mass spectrometry. By understanding the predicted spectroscopic characteristics of the starting material and the expected changes upon chemical modification, researchers can confidently confirm the structure and assess the purity of their synthesized compounds. This guide provides a robust framework of protocols and interpretive logic, grounded in the principles of analytical chemistry, to ensure the scientific integrity of research and development involving this important chemical building block. The integration of chromatographic and other analytical techniques further strengthens the validation process, providing a comprehensive and self-validating system for product characterization.

References

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Retrieved from [Link]

  • PubMed. (2009). FTIR and Raman Spectra, DFT and Normal Coordinate Computations of 2,4,5- And 2,4,6-tri-fluoroanilines. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved from [Link]

  • MDPI. (2020). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Retrieved from [Link]

  • New Journal of Chemistry. (2022). Supporting Information - A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Steric Hindrance of tert-Butoxy vs. Methoxy Groups in Fluoroanilines

Executive Summary In the design of pharmaceuticals and agrochemicals, fluoroanilines serve as privileged scaffolds. The substitution of these rings with alkoxy groups—specifically methoxy (-OMe) versus tert-butoxy (-OtBu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of pharmaceuticals and agrochemicals, fluoroanilines serve as privileged scaffolds. The substitution of these rings with alkoxy groups—specifically methoxy (-OMe) versus tert-butoxy (-OtBu)—profoundly alters their physicochemical properties, reactivity, and biological interactions. While both groups are electron-donating via resonance, their steric profiles are drastically different. This guide provides an objective, data-driven comparison of the steric hindrance exerted by -OMe and -OtBu groups in fluoroanilines, detailing the mechanistic causality behind their divergent behaviors in cross-coupling reactions and metabolic stability.

Theoretical Framework: Quantifying Steric Bulk

To objectively compare steric hindrance, chemists rely on empirical parameters such as A-values (conformational free energy differences in cyclohexane) and Charton values ( v , derived from van der Waals radii) [1].

The methoxy group is relatively small and highly flexible. Its Charton value is 0.36, and its A-value is approximately 0.60 kcal/mol[2]. Because the methyl group can rotate away from adjacent substituents, its effective steric bulk is minimized.

Conversely, the tert-butoxy group features a quaternary carbon bonded to three methyl groups. While the ether oxygen acts as a spacer—making -OtBu less sterically demanding than a direct tert-butyl group (A-value >4.7 kcal/mol)—the wide cone angle of the -C(CH₃)₃ moiety still creates a massive steric shield [1]. This bulk effectively locks the conformation of the molecule and severely restricts the approach of reagents or enzymes to adjacent positions on the fluoroaniline ring.

Quantitative Steric Parameters Comparison
SubstituentCharton Value ( v )A-Value (kcal/mol)Conformational FlexibilityRelative Steric Bulk
-H 0.000.00HighBaseline
-F 0.270.15HighSmall
-OMe 0.360.60High (Free rotation)Moderate
-OtBu ~0.90~0.90 - 1.20Low (Restricted rotation)High
-tBu 1.24>4.70Very Low (Locked)Very High

Impact on Fluoroaniline Reactivity: The Buchwald-Hartwig Amination

The steric disparity between -OMe and -OtBu becomes acutely apparent in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of halogenated fluoroanilines [3].

When a fluoroaniline bears an ortho-methoxy group, standard palladium catalysts supported by ligands like XPhos can easily undergo oxidative addition and subsequent reductive elimination [3]. The -OMe group rotates its methyl moiety away from the incoming palladium center, minimizing steric clash.

However, an ortho-tert-butoxy group creates a rigid steric wall. The three methyl groups cannot simultaneously rotate out of the way, severely hindering the approach of the bulky Pd-phosphine complex. To overcome this, chemists must employ highly active, specialized ligands (e.g., BrettPhos or specific Pd-NHC complexes) that are explicitly designed to accommodate and accelerate the coupling of sterically encumbered substrates[3, 4].

G Start ortho-Substituted Halo-Fluoroaniline Methoxy -OMe Substituent (Flexible, Low Bulk) Start->Methoxy tButoxy -OtBu Substituent (Rigid, High Bulk) Start->tButoxy Cat1 Standard Pd/Phosphine (e.g., XPhos) Methoxy->Cat1 tButoxy->Cat1 Cat2 Bulky/Highly Active Pd (e.g., BrettPhos, NHC) tButoxy->Cat2 Result1 High Yield Fast Kinetics Cat1->Result1 Result2 Steric Clash Low Yield/Sluggish Cat1->Result2 Ortho-hindrance Result3 Overcomes Hindrance High Yield Cat2->Result3

Caption: Workflow for catalyst selection based on fluoroaniline steric hindrance in cross-coupling.

Applications in Drug Development: Metabolic Shielding

In medicinal chemistry, the rapid metabolism of drug candidates by Cytochrome P450 (CYP450) enzymes is a persistent challenge. Methoxy-substituted fluoroanilines are highly susceptible to O-dealkylation; the exposed methyl group is easily oxidized to a hemiacetal, which collapses to release formaldehyde and a phenol.

Replacing the -OMe group with an -OtBu group leverages steric hindrance as a defensive strategy known as "metabolic shielding" [1]. The sheer volume of the tert-butyl moiety physically blocks the CYP450 active site from accessing the ether oxygen or the adjacent aromatic C-H/C-F bonds. Furthermore, the absence of α -hydrogens on the quaternary carbon completely prevents standard O-dealkylation mechanisms, dramatically increasing the drug's half-life and bioavailability [1].

M F_Aniline Fluoroaniline Core Sub_OMe -OMe Group F_Aniline->Sub_OMe Sub_OtBu -OtBu Group F_Aniline->Sub_OtBu CYP450 CYP450 Enzyme Sub_OMe->CYP450 Sub_OtBu->CYP450 Metab_Fast Rapid O-Dealkylation & Oxidation CYP450->Metab_Fast Accessible Metab_Slow Metabolic Shielding (Steric Blockade) CYP450->Metab_Slow Hindered

Caption: Mechanism of CYP450 metabolic shielding by bulky substituents.

Experimental Validation: Self-Validating Protocols

To empirically prove the differences in steric hindrance between these two groups, researchers can utilize the following self-validating experimental systems.

Protocol 1: NMR Determination of C-N Rotational Barriers

This protocol measures the steric clash between the alkoxy group and the aniline nitrogen by calculating the rotational energy barrier ( ΔG‡ ) of the C(aryl)-N bond.

Objective: Compare the coalescence temperature ( Tc​ ) of N,N -dimethyl-3-fluoro-2-methoxyaniline versus N,N -dimethyl-3-fluoro-2-(tert-butoxy)aniline. Causality: A higher steric bulk at the ortho position forces the N,N -dimethyl group out of the aromatic plane, increasing the energy required for the C-N bond to rotate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the target fluoroaniline in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ). Add a drop of TMS as an internal standard.

  • Baseline Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 25 °C (298 K). Observe the signals for the N,N -dimethyl protons. If rotation is slow on the NMR timescale, these protons will appear as two distinct singlets (diastereotopic).

  • Variable Temperature (VT) NMR: Gradually increase the probe temperature in 5 °C increments. Allow 5 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Identify the temperature ( Tc​ ) at which the two distinct N -methyl singlets merge into a single, broad peak.

  • Data Analysis: Calculate the rotational barrier ( ΔG‡ ) using the Eyring equation:

    ΔG‡=4.58×Tc​×(10.32+log(Tc​/kc​)) cal/mol, where kc​=2​πΔν​ and Δν is the peak separation in Hz at 25 °C.
  • Validation: The -OtBu derivative will exhibit a significantly higher Tc​ and ΔG‡ compared to the -OMe derivative, directly quantifying the increased steric hindrance.

Protocol 2: Competitive Pd-Catalyzed Amination

This protocol utilizes an intramolecular competition to determine the relative reaction kinetics dictated by steric bulk.

Objective: Determine the chemoselectivity of a Buchwald-Hartwig amination on a substrate containing both an ortho-methoxy-chloroarene and an ortho-tert-butoxy-chloroarene moiety. Causality: The palladium catalyst will preferentially undergo oxidative addition and coupling at the less sterically hindered site.

Step-by-Step Methodology:

  • Reaction Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the di-chlorinated competitive substrate (0.5 mmol), morpholine (0.6 mmol, nucleophile), sodium tert-butoxide (0.7 mmol, base), and dodecane (0.1 mmol, internal GC standard).

  • Catalyst Addition: Add Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%).

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (2 mL). Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath.

  • Kinetic Sampling: At 10, 30, 60, and 120 minutes, withdraw 50 μ L aliquots via syringe. Quench each aliquot in 0.5 mL of ethyl acetate and filter through a short pad of silica to remove the catalyst and base.

  • GC-FID Analysis: Analyze the aliquots using Gas Chromatography with a Flame Ionization Detector (GC-FID). Use the dodecane internal standard to quantify the conversion.

  • Validation: The chromatograms will show near-exclusive formation of the morpholine-coupled product at the -OMe adjacent site, with the -OtBu adjacent site remaining unreacted due to kinetic retardation caused by steric shielding.

References

  • The Journal of Organic Chemistry. "Effects of Configuration and Substitution on C–H Bond Dissociation Enthalpies in Carbohydrate Derivatives: A Systematic Computational Study." ACS Publications. URL:[Link]

  • National Institutes of Health. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." PMC. URL:[Link]

  • York University. "APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS." YorkSpace. URL:[Link]

Safety & Regulatory Compliance

Safety

2-Tert-butoxy-5-fluoroaniline proper disposal procedures

Standard Operating Procedure: Handling, Spill Management, and Disposal of 2-Tert-butoxy-5-fluoroaniline For drug development professionals and synthetic chemists, the safe management of specialty intermediates is as crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Management, and Disposal of 2-Tert-butoxy-5-fluoroaniline

For drug development professionals and synthetic chemists, the safe management of specialty intermediates is as critical as the synthesis itself. 2-Tert-butoxy-5-fluoroaniline (CAS: 862594-16-9) is a highly specialized fluorinated aromatic amine[1]. While its unique steric and electronic properties make it an invaluable scaffold in pharmaceutical design, these same structural features significantly amplify its toxicological risks and environmental persistence.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling and disposal of 2-Tert-butoxy-5-fluoroaniline, ensuring compliance with stringent environmental and occupational safety standards.

Mechanistic Hazard Profile

To handle this compound safely, personnel must understand why it is dangerous. The hazards of 2-Tert-butoxy-5-fluoroaniline extend beyond those of standard aniline due to its specific functional groups:

  • Methemoglobinemia Risk: Like its parent compound, systemic absorption of this amine leads to the oxidation of hemoglobin iron (from Fe²⁺ to Fe³⁺), severely impairing the blood's oxygen-transport capacity and potentially causing cyanosis, collapse, or death[2].

  • Enhanced Lipophilicity: The addition of the highly electronegative fluorine atom and the bulky tert-butoxy group increases the molecule's lipophilicity. This allows the compound to traverse biological membranes and permeate standard laboratory PPE much faster than unsubstituted anilines.

  • Environmental Recalcitrance: Fluorinated aromatics are highly resistant to standard microbial degradation[3]. If released into the environment, they persist and bioaccumulate, necessitating strict isolation from standard aqueous and non-halogenated waste streams.

Table 1: Chemical & Hazard Profile Summary

Property / HazardSpecification / Consequence
Chemical Name 2-Tert-butoxy-5-fluoroaniline
CAS Number 862594-16-9[1]
Structural Class Fluorinated Aromatic Amine[4]
Primary Health Hazard Methemoglobinemia; acute toxicity via dermal/oral/inhalation routes[2]
Environmental Hazard High persistence; recalcitrant to natural biodegradation[3]
Combustibility Combustible; emits highly toxic fumes (HF, NOₓ) upon thermal decomposition[5]

Operational Safety & Engineering Controls

Standard laboratory precautions are insufficient for fluorinated aniline derivatives. Every operational choice must be validated against the compound's physical properties.

Table 2: PPE Specifications & Mechanistic Causality

PPE CategoryRequired SpecificationMechanistic Causality
Hand Protection Butyl, Neoprene, or Polyvinyl Alcohol (PVA) gloves[6]The high lipophilicity of the fluorinated ring causes rapid permeation through standard nitrile gloves. Nitrile is strictly prohibited for prolonged handling[6].
Eye Protection Chemical splash goggles[6]Prevents severe ocular damage and systemic absorption via mucous membranes from viscous aerosolization[7].
Respiratory Certified Class II Fume Hood[8]Mitigates the inhalation of volatile toxic vapors. All open-container work must be confined to this designated area[7].
Body Protection Fully buttoned, flame-resistant lab coat[7]Protects against dermal absorption and localized skin sensitization[9].

Step-by-Step Spill Management Protocol

In the event of a spill, immediate containment is required to prevent vapor accumulation and surface absorption. Do not attempt to clean a large spill (> 50 mL or outside a fume hood) without specialized HazMat training[6].

Methodology: Small Spill Cleanup (< 50 mL, contained within fume hood)

  • Isolate & Ventilate: Immediately halt work. Close the fume hood sash to maximize exhaust velocity and alert nearby personnel to avoid the area[8].

  • PPE Verification: Ensure heavy-duty butyl or neoprene gloves and chemical splash goggles are securely equipped[6].

  • Containment: Surround the perimeter of the spill with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or dry sand[7]. Critical: Do not use combustible absorbents like sawdust, as the compound is combustible[9].

  • Absorption: Work the absorbent from the outside edges toward the center to prevent spreading. Allow 3–5 minutes of contact time for the viscous liquid to be fully absorbed into the matrix[7].

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste container[6].

  • Decontamination: Wipe the affected surface with a 5% acetic acid solution (to protonate and solubilize any residual amine), followed by a thorough wash with soap and water[8]. Ventilate the area fully before resuming work[2].

SpillResponse Start Spill Detected: 2-Tert-butoxy-5-fluoroaniline Assess Assess Spill Size & Ventilation Start->Assess Small Small Spill (< 50 mL, in hood) Assess->Small Manageable Large Large Spill (> 50 mL or outside hood) Assess->Large Unmanageable PPE Don Appropriate PPE (Butyl Gloves, Goggles) Small->PPE Evacuate Evacuate & Secure Area. Call EHS/911. Large->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Dispose Transfer to Labeled Halogenated Waste Absorb->Dispose

Fig 1: Decision matrix and procedural workflow for 2-Tert-butoxy-5-fluoroaniline spill containment.

Waste Segregation and Final Disposal Plan

The disposal of 2-Tert-butoxy-5-fluoroaniline must comply with strict Environmental Protection Agency (EPA) guidelines for halogenated organic waste. It is a severe violation of environmental protocols to dispose of this compound down the drain or in the regular waste stream[6].

Mechanistic Rationale for Strict Segregation: Because this compound contains a fluorine atom, it is classified as a halogenated aromatic. Improper incineration of halogenated anilines at low temperatures can lead to the synthesis of highly toxic halogenated dibenzo-p-dioxins and dibenzofurans (HDDs/HDFs)[10]. Therefore, it must be segregated from general solvent waste to ensure it undergoes specialized high-temperature incineration (>1100°C) with rapid quenching.

Methodology: Routine Waste Disposal

  • Segregation: Collect all liquid waste, biphasic aqueous washings, and solid absorbents contaminated with the compound into a dedicated "Halogenated Organic Waste" container[8].

  • Container Compatibility: Use high-density polyethylene (HDPE) or PTFE containers. Never mix this waste with strong oxidizers, strong acids, or alkalis, which can trigger violent exothermic reactions[7].

  • Labeling: The container must explicitly list "2-Tert-butoxy-5-fluoroaniline" and be clearly marked with "TOXIC," "HALOGENATED," and "ENVIRONMENTAL HAZARD" warnings[8].

  • Storage: Store the sealed container in a secondary containment tray within a designated, cool, well-ventilated hazardous waste accumulation area, away from direct sunlight and ignition sources[6].

  • Final Disposal: Arrange for pickup exclusively through a licensed Environmental Health and Safety (EHS) contractor. Do not attempt to neutralize or degrade the compound in-house prior to disposal[6].

WasteSegregation Waste Generate 2-Tert-butoxy- 5-fluoroaniline Waste Check Identify Waste Stream Characteristics Waste->Check Halogenated Designate as: Halogenated Organic Waste Check->Halogenated Organic Phase Aqueous Aqueous Washings (Contaminated) Check->Aqueous Aqueous Phase Incineration High-Temp Incineration (EPA Compliant) Halogenated->Incineration Final EHS Disposal Aqueous->Halogenated Do not drain dispose

Fig 2: Waste segregation logic ensuring compliance with EPA halogenated disposal guidelines.

References

  • [1] 2-Tert-butoxy-5-fluoroaniline - CAS:862594-16-9. JS-AKX. Available at: [Link]

  • [2] Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • [7] Aniline Standard Operating Procedure. Rutgers University Environmental Health and Safety. Available at: [Link]

  • [9] Safety Data Sheet: Aniline. Carl ROTH. Available at:[Link]

  • [10] EPA Test Guidelines: Halogenated Anilines. United States Environmental Protection Agency. Available at: [Link]

  • 2-Methyl-3-(Trifluoromethyl) Aniline Supplier & Manufacturer. Benzoic Acid China. Available at: [Link]

  • [3] Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. National Institutes of Health (PMC). Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butoxy-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-Tert-butoxy-5-fluoroaniline
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